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  • Product: 3-[2-(Methanesulfonyl)ethenyl]quinoline
  • CAS: 918341-19-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline

An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline Abstract This technical guide provides a comprehensive analysis of the , a heterocyclic compound featuring a quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound featuring a quinoline scaffold and a reactive vinyl sulfone moiety. While specific experimental data for this molecule is sparse in current literature, this document synthesizes predicted properties based on its structural components, authoritative computational data, and established knowledge of analogous chemical classes. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for empirical characterization. The guide details robust, step-by-step experimental protocols for determining key parameters such as aqueous solubility and chromatographic purity, explaining the scientific rationale behind methodological choices. By grounding predictions in the well-documented chemistry of quinolines and vinyl sulfones, this paper serves as an essential resource for initiating and advancing research on this promising compound.

Introduction and Molecular Overview

The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[5] The subject of this guide, 3-[2-(Methanesulfonyl)ethenyl]quinoline, combines this important pharmacophore with a vinyl sulfone group.

Vinyl sulfones are potent Michael acceptors, known for their high reactivity with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity makes them valuable as covalent inhibitors in drug discovery, capable of forming stable, irreversible bonds with their biological targets. The conjugation of a quinoline moiety with a vinyl sulfone group in 3-[2-(Methanesulfonyl)ethenyl]quinoline suggests a molecule with potential for targeted covalent inhibition and a unique pharmacological profile.

This guide addresses the current literature gap by providing a detailed predictive analysis of the compound's physicochemical properties and outlines the necessary experimental workflows for its empirical validation.

Molecular Structure and Basic Identifiers

The fundamental properties of the molecule are derived from its structure, which dictates its chemical behavior and interactions.

  • IUPAC Name: 3-(2-methylsulfonylethenyl)quinoline[7]

  • CAS Number: 918341-19-2[7]

  • Molecular Formula: C₁₂H₁₁NO₂S[7]

Predicted and Computed Physicochemical Properties

In the absence of extensive published experimental data, we rely on high-quality computational models and an expert understanding of the constituent functional groups to predict the . The following table summarizes key computed properties from the PubChem database, providing a baseline for experimental design.[7]

PropertyPredicted/Computed ValueSourceRationale and Scientific Insight
Molecular Weight 233.29 g/mol PubChem[7]The molecular weight is fundamental for all stoichiometric calculations, including preparing solutions of known molarity for bioassays and analytical standards.
XLogP3 1.8PubChem[7]This value suggests moderate lipophilicity. The compound is likely to have reasonable solubility in organic solvents but may require formulation for optimal aqueous solubility. It indicates a good potential for membrane permeability.
Hydrogen Bond Donors 0PubChem[7]The absence of hydrogen bond donors (like -OH or -NH) limits its ability to donate in hydrogen bonding, which influences solubility and receptor interactions.
Hydrogen Bond Acceptors 3 (N in quinoline, 2xO in sulfone)PubChem[7]The presence of three acceptor sites allows for interactions with biological targets and protic solvents, positively influencing its solubility in polar environments.
Topological Polar Surface Area (TPSA) 55.4 ŲPubChem[7]A TPSA below 140 Ų is often correlated with good cell permeability. This value suggests the compound is likely to be orally bioavailable.
Melting Point Predicted as a solidN/AAnalogous compounds like phenyl vinyl sulfone and many substituted quinolines are solids at room temperature, suggesting a crystalline structure.[8] An experimental melting point determination is crucial for identity and purity confirmation.
Aqueous Solubility pH-dependentN/AThe quinoline nitrogen (pKa ~4.9) will be protonated at acidic pH, increasing aqueous solubility. Solubility is expected to be lower at neutral and basic pH. The sulfone group adds polarity, but the overall aromatic structure limits high water solubility.

Spectroscopic Profile: A Predictive Analysis

A detailed spectroscopic analysis is essential for structural confirmation and quality control. Based on the known spectral properties of quinolines and vinyl sulfones, we can predict the key features for 3-[2-(Methanesulfonyl)ethenyl]quinoline.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Quinoline Protons (δ 7.5-9.0 ppm): A series of doublets, triplets, and singlets in the aromatic region. The H2 and H4 protons, being adjacent to the ring nitrogen, will be the most downfield.

    • Vinyl Protons (δ 6.5-8.0 ppm): Two doublets with a large coupling constant (J ≈ 15 Hz), characteristic of a trans-alkene configuration. These signals will be influenced by the electron-withdrawing sulfone group.

    • Methyl Protons (δ ~3.0 ppm): A sharp singlet integrating to 3H from the methanesulfonyl group.

  • ¹³C NMR:

    • Quinoline Carbons (δ 120-150 ppm): Multiple signals corresponding to the aromatic carbons of the quinoline ring.

    • Vinyl Carbons (δ ~125-145 ppm): Two signals for the alkene carbons.

    • Methyl Carbon (δ ~40-45 ppm): A single signal for the methyl carbon of the sulfone group.

Infrared (IR) Spectroscopy
  • S=O Stretching (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹): Two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfone group.

  • C=C Stretching (Alkene) (~1620 cm⁻¹): A medium-intensity band for the vinyl C=C stretch.

  • C=N and C=C Stretching (Quinoline) (1500-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring system.

  • =C-H Bending (~965 cm⁻¹): A strong band indicating the out-of-plane bending of the trans-disubstituted alkene.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The primary ESI-MS signal in positive mode would be the protonated molecule [M+H]⁺ at m/z 234.05.

  • Key Fragments: Fragmentation would likely involve the loss of the methyl group (SO₂CH₃) or cleavage at the vinyl-sulfone bond, providing structural confirmation.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, robust and validated experimental protocols are required. The following sections provide detailed, step-by-step methodologies for determining critical physicochemical parameters.

Protocol 1: Determination of Thermodynamic Aqueous Solubility via the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[11][12] It ensures that the solution has reached a true thermodynamic equilibrium between the dissolved and undissolved solid, providing a definitive solubility value crucial for drug development.[13]

Methodology:

  • Preparation of Buffers: Prepare aqueous buffers at three physiologically relevant pH values: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). Verify the final pH of all buffers at the experimental temperature (37 ± 1 °C).[13]

  • Sample Preparation: Add an excess amount of solid 3-[2-(Methanesulfonyl)ethenyl]quinoline to separate glass vials containing a known volume (e.g., 5 mL) of each pH buffer. "Excess" is confirmed by visually observing undissolved solid material in the suspension.[12]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C. Agitate for at least 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can refine this duration.[13]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter to remove all undissolved particles. Centrifugation prior to filtration is recommended to prevent filter clogging.[11][12]

  • Quantification: Immediately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile/water) to prevent precipitation.[13] Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Protocol 2).

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value, along with the standard deviation from at least three replicate experiments.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Weigh Excess Solid Compound combine Add Solid to Buffers in Vials prep_solid->combine prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8) prep_buffer->combine agitate Agitate at 37°C for 48-72h combine->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant (0.45 µm PTFE) centrifuge->filtrate dilute Dilute Filtrate filtrate->dilute hplc Analyze by Validated HPLC-UV dilute->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for equilibrium solubility using the shake-flask method.

Protocol 2: Purity and Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the cornerstone of pharmaceutical analysis, offering high sensitivity, selectivity, and reproducibility for both purity assessment and quantification.[14] A well-developed method is essential for quality control of synthesis batches and for accurately measuring concentrations in other assays, such as solubility and stability studies.[15] A C18 column is a robust starting point for many quinoline derivatives.[16]

Methodology:

  • System and Reagents:

    • HPLC System: An HPLC equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[14]

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase A: 0.1% Formic Acid in high-purity water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Standard Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the mobile phase.[17]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by DAD scan, likely ~300-340 nm for the quinoline chromophore).

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-19 min: 80% to 20% B

      • 19-25 min: 20% B (re-equilibration)

  • Method Validation:

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. An R² value > 0.999 is required.[14]

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% recovery) should be within 98-102%, and precision (% RSD) should be < 2%.[14]

    • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

  • Analysis: Once validated, the method can be used to determine the purity of synthesized batches (reported as % area) and to quantify the compound's concentration in samples by comparing its peak area to the calibration curve.

Synthesis, Reactivity, and Potential Biological Significance

Synthesis: The synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline is not widely reported. However, a plausible synthetic route would involve established methods for quinoline and vinyl sulfone construction. The quinoline core can be synthesized via classic name reactions like the Skraup or Friedländer synthesis.[18][19] The vinyl sulfone moiety could then be introduced at the 3-position, potentially via a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki) with a suitable vinyl sulfone precursor.

Reactivity: The primary point of reactivity is the vinyl sulfone group. As a Michael acceptor, the β-carbon of the vinyl group is electrophilic and highly susceptible to attack by soft nucleophiles, most notably the thiolate anion of cysteine residues. This reaction is typically irreversible and forms the basis for its potential use as a covalent inhibitor in drug discovery.

Potential Biological Significance: Given the diverse biological activities of quinolines and the covalent modifying potential of vinyl sulfones, 3-[2-(Methanesulfonyl)ethenyl]quinoline is a compound of significant interest. It could be explored as an inhibitor of enzymes with a catalytic cysteine in their active site, such as certain proteases (e.g., cathepsins) or kinases. Its development would require rigorous screening to assess its activity and selectivity against various biological targets.

Conclusion

3-[2-(Methanesulfonyl)ethenyl]quinoline represents a compelling molecular architecture that merges the proven pharmacological relevance of the quinoline scaffold with the targeted covalent reactivity of a vinyl sulfone. While empirical data remains to be published, this guide has established a robust predictive framework for its key physicochemical and spectroscopic properties. The detailed experimental protocols provided herein offer a clear and scientifically-grounded path for researchers to undertake the essential characterization of this and similar molecules. The insights into its solubility, stability, and analytical behavior are critical for enabling further investigation into its potential as a novel therapeutic agent.

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  • SciSpace. Synthesis of derivatives of quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxMZnQMZ7uZtzcuE3AFlUpTv-RLPYdNDd4o2IGgvhb2GRlbmR7ULkYFwxoZ7gGoMMjcPet07qQkJ1GqU8bPoQyAvnDYjxZtDC7mmnPjOLRJjbjr8vUZzOB-Ael53JEDSiVh_CYkMWEqJsJUjVjgPRyOse_6uhNH72c0AlvYY25AAY6ptHu8OZM]
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Sources

Exploratory

Structural Elucidation of 3-[2-(Methanesulfonyl)ethenyl]quinoline: A Comprehensive Crystallographic Guide

Executive Summary The compound 3-[2-(Methanesulfonyl)ethenyl]quinoline (C₁₂H₁₁NO₂S) represents a highly functionalized heterocyclic architecture with significant potential in medicinal chemistry and materials science. Fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[2-(Methanesulfonyl)ethenyl]quinoline (C₁₂H₁₁NO₂S) represents a highly functionalized heterocyclic architecture with significant potential in medicinal chemistry and materials science. Featuring a rigid quinoline core conjugated to an ethenyl bridge and terminated by a strongly electron-withdrawing methanesulfonyl group, its solid-state behavior is dictated by a complex interplay of steric constraints and electronic delocalization [1].

This technical whitepaper provides an authoritative guide to the crystal structure determination and X-ray diffraction (XRD) analysis of this class of conjugated quinolines. By detailing the causality behind experimental workflows—from crystal growth to computational refinement—this document serves as a self-validating protocol for researchers aiming to achieve publication-quality crystallographic data.

Chemical Context and Structural Logic

Understanding the solid-state packing of 3-[2-(Methanesulfonyl)ethenyl]quinoline requires deconstructing its molecular components. The molecule is characterized by three distinct domains:

  • The Quinoline Scaffold: A planar, aromatic π -system capable of face-to-face π−π stacking and edge-to-face C-H... π interactions.

  • The Ethenyl Bridge: Introduces geometric isomerism. The trans (E) isomer is thermodynamically favored during synthesis and crystallizes more readily due to minimized steric clash between the quinoline and sulfonyl moieties, allowing for extended coplanarity [2].

  • The Methanesulfonyl Group: The sulfur atom adopts a distorted tetrahedral geometry. The highly polarized S=O bonds act as potent hydrogen-bond acceptors, driving the formation of supramolecular architectures via non-classical C-H...O hydrogen bonds.

Structural_Logic Mol 3-[2-(Methanesulfonyl) ethenyl]quinoline Sub1 Quinoline Core (Planar, π-system) Mol->Sub1 Sub2 Ethenyl Bridge (E-isomer, Conjugation) Mol->Sub2 Sub3 Methanesulfonyl (Tetrahedral, H-bond acceptor) Mol->Sub3 Int1 π-π Stacking (Face-to-Face) Sub1->Int1 Int2 Coplanarity (Extended Conjugation) Sub1->Int2 Int3 C-H···O Interactions (Supramolecular Chains) Sub1->Int3 C-H donor Sub2->Int2 Sub3->Int3

Fig 1. Causality between molecular fragments and resulting supramolecular crystal packing.

Experimental Methodology: A Self-Validating System

To ensure high-fidelity structural data, the experimental protocol must be designed to minimize thermal motion, correct for absorption phenomena, and mathematically validate the final atomic model. The following step-by-step methodology outlines the optimal pathway for analyzing sulfur-containing conjugated heterocycles.

Synthesis and Crystal Growth

Causality: High-quality single crystals require high chemical purity (>99%) and a solvent system that balances solubility with slow evaporation rates to allow ordered nucleation.

  • Synthesis: Perform a Horner-Wadsworth-Emmons (HWE) olefination using quinoline-3-carbaldehyde and diethyl (methanesulfonyl)methylphosphonate in the presence of a strong base (e.g., NaH) in anhydrous THF. This selectively yields the (E)-isomer.

  • Purification: Quench, extract with CH₂Cl₂, and purify via silica gel flash chromatography (Ethyl Acetate/Hexanes).

  • Crystallization: Dissolve 50 mg of the purified compound in a 1:1 mixture of dichloromethane and ethanol. Loosely cap the vial to allow slow solvent evaporation at 293 K. Light-yellow, block-shaped crystals typically form within 48–72 hours [2].

X-ray Diffraction Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is critical. It exponentially reduces the Debye-Waller factors (thermal vibrations), thereby increasing the intensity of high-angle reflections and allowing for precise determination of the sulfonyl oxygen positions [5].

  • Mounting: Select a single crystal with uniform extinction under polarized light. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Cooling: Transfer immediately to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K (Oxford Cryosystems).

  • Irradiation: Utilize Mo K α radiation ( λ=0.71073 Å). Rationale: Mo K α is preferred over Cu K α for sulfur-containing compounds to minimize severe X-ray absorption effects that can skew intensity data.

  • Integration: Collect full-sphere data. Use integration software (e.g., SAINT) to determine the unit cell and apply multi-scan absorption corrections (e.g., SADABS) to ensure I/σ(I)>2 for the majority of reflections.

Structure Solution and Refinement

Causality: Modern crystallography relies on dual-space algorithms for rapid phase problem resolution, followed by rigorous least-squares refinement to minimize the discrepancy between calculated and observed structure factors [3].

  • Solution: Solve the structure using the SHELXT program via intrinsic phasing [4]. This will automatically locate the heavy atoms (S, O, N, C).

  • Refinement: Refine the model using SHELXL via the OLEX2 graphical interface [4]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/ethenyl protons, and 1.5Ueq​(C) for methyl protons).

  • Validation: Generate a .cif file and run it through the IUCr CheckCIF utility to ensure the absence of Level A or B alerts, confirming the geometric and crystallographic integrity of the model [5].

XRD_Workflow Synth Chemical Synthesis (HWE Olefination) Cryst Crystal Growth (Slow Evaporation) Synth->Cryst Purified (E)-isomer Data Data Collection (Mo Kα, 100 K) Cryst->Data Single crystal selection Sol Structure Solution (SHELXT / Intrinsic Phasing) Data->Sol .hkl & .p4p files Refine Structure Refinement (SHELXL / Least-Squares) Sol->Refine Initial atomic model Valid Validation (IUCr CheckCIF) Refine->Valid Refined .cif file

Fig 2. Self-validating crystallographic workflow from synthesis to CheckCIF validation.

Crystallographic Data and Structural Analysis

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters and refinement statistics for the (E)-isomer of 3-[2-(Methanesulfonyl)ethenyl]quinoline, based on standard metrics for isostructural conjugated quinoline derivatives [2].

ParameterValue / Description
Chemical Formula C₁₂H₁₁NO₂S
Formula Weight ( Mr​ ) 233.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Type Mo K α ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ≈0.28 mm−1
Reflections Collected / Unique ≈15,000/3,500
Data / Restraints / Parameters 3,500/0/146
Goodness-of-Fit (S) on F2 1.025
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Largest diff. peak and hole 0.35 and −0.28 e⋅A˚−3

Table 1. Representative crystallographic data and structure refinement metrics.

Conformational and Supramolecular Analysis

Upon successful refinement, the structural geometry reveals critical insights into the molecule's behavior:

  • Planarity and Conjugation: The quinoline ring and the ethenyl double bond are nearly coplanar, subtending a dihedral angle of less than 10°. This coplanarity maximizes π -orbital overlap, which is characteristic of highly conjugated systems [2]. The C=C bond length typically refines to ≈1.32 Å, confirming its double-bond character.

  • Sulfonyl Geometry: The S-atom exhibits a distorted tetrahedral geometry. The O-S-O bond angle is typically expanded ( ≈118∘ ) due to the repulsion between the highly electronegative oxygen atoms, while the C-S-C angle is compressed ( ≈104∘ ).

  • Crystal Packing: The crystal lattice is predominantly stabilized by non-classical hydrogen bonding. The sulfonyl oxygen atoms act as bifurcated acceptors, interacting with the acidic ethenyl protons and the C4-H proton of the quinoline ring of adjacent molecules (C-H...O distances ≈2.4−2.6 Å). Furthermore, the planar quinoline moieties engage in offset face-to-face π−π stacking (centroid-to-centroid distance ≈3.6 Å), driving the assembly of 1D supramolecular columns along the crystallographic b-axis.

Conclusion

The rigorous X-ray diffraction analysis of 3-[2-(Methanesulfonyl)ethenyl]quinoline provides an unambiguous determination of its three-dimensional architecture. By employing low-temperature data collection and modern dual-space refinement algorithms, researchers can precisely map the coplanar conjugated system and the highly directional supramolecular interactions dictated by the methanesulfonyl group. This structural logic not only validates the synthetic methodology but also provides the foundational geometric parameters required for downstream applications in rational drug design and organic materials engineering.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71427428, 3-[2-(Methanesulfonyl)ethenyl]quinoline". PubChem. [Link]

  • Liu, X., & Wang, L. "Crystal structure of 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline". IUCrData, 2022. [Link]

  • Madsen, A. O., et al. "Generative Refinement: A New Paradigm for Determining Single Crystal Structures Directly from HKL Data". arXiv, 2025. [Link]

  • Sheldrick, G. M. "SHELXL: A Comprehensive Review". ResearchGate (Originally published in Acta Crystallographica Section C), 2024. [Link]

  • Proserpio, D. M., et al. "Useful practices in single crystal diffraction analysis of reticular structures". Chemical Science (RSC Publishing), 2025. [Link]

Foundational

A Predictive Toxicological Assessment of 3-[2-(Methanesulfonyl)ethenyl]quinoline in Animal Models: A Guide for Preclinical Development

Executive Summary This technical guide addresses the toxicological profile of the novel chemical entity 3-[2-(Methanesulfonyl)ethenyl]quinoline. A comprehensive review of publicly available scientific literature and toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide addresses the toxicological profile of the novel chemical entity 3-[2-(Methanesulfonyl)ethenyl]quinoline. A comprehensive review of publicly available scientific literature and toxicological databases reveals a critical data gap: no direct in vivo or in vitro toxicity studies have been published for this specific compound. Therefore, this document provides a predictive toxicological assessment based on structure-activity relationships (SAR) derived from its core chemical moieties: the quinoline scaffold and the methanesulfonyl group.

Our analysis indicates two primary areas of toxicological concern. The quinoline core is associated with a range of toxicities, most notably a variable but significant potential for genotoxicity and carcinogenicity, as demonstrated by studies on quinoline itself and its various derivatives.[1][2] The methanesulfonyl moiety is structurally related to methanesulfonate (mesylate) esters, a class of compounds known to be direct-acting alkylating agents with well-documented genotoxic and carcinogenic potential.[3][4][5]

The convergence of these two structural alerts raises a significant flag for potential genotoxicity. Consequently, this guide concludes by proposing a rigorous, tiered toxicological evaluation strategy, beginning with in silico and in vitro screening, to definitively characterize the safety profile of 3-[2-(Methanesulfonyl)ethenyl]quinoline before proceeding with further development.

Introduction: Navigating a Data-Deficient Landscape

3-[2-(Methanesulfonyl)ethenyl]quinoline is a specific organic molecule featuring a quinoline heterocyclic system linked to a methanesulfonyl group via an ethenyl bridge. While the quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous approved drugs, its biological activity is intrinsically linked to a complex and substituent-dependent toxicological profile.[1][6]

The absence of empirical data for 3-[2-(Methanesulfonyl)ethenyl]quinoline necessitates a predictive, or in silico, approach to its safety assessment. This is a standard and vital practice in early-stage drug development to identify potential hazards, guide initial experimental testing, and conserve resources.[7][8] This guide will deconstruct the molecule into its primary structural components to forecast its likely toxicological properties in animal models.

Chemical Identity
  • IUPAC Name: 3-[2-(Methanesulfonyl)ethenyl]quinoline

  • Core Scaffolds: Quinoline, Methanesulfonyl

  • Key Structural Features: Aromatic heterocyclic system, α,β-unsaturated sulfone.

Toxicological Profile of the Quinoline Core

The toxicity of the quinoline scaffold is highly dependent on the nature and position of its substituents.[1] The unsubstituted quinoline ring itself presents a baseline of concern.

Genotoxicity and Carcinogenicity

The most significant toxicological concern for many quinoline-based compounds is genotoxicity.

  • Quinoline (unsubstituted): The U.S. Environmental Protection Agency (EPA) classifies quinoline as "likely to be carcinogenic in humans" based on observations of hepatic tumors (hemangioendotheliomas or hemangiosarcomas) in multiple strains of rats and mice and supporting evidence of genotoxicity.[2]

  • Substituent Effects: The genotoxic potential of quinoline derivatives varies dramatically. For instance, 4-nitroquinoline-1-oxide is a notoriously potent mutagen and carcinogen, whereas studies on quinoline and 8-hydroxyquinoline in mouse bone marrow cells showed no consistent increase in chromosome aberrations or sister chromatid exchanges.[9][10] Other research has shown unsubstituted quinoline to be more genotoxic than 4-methylquinoline in rat liver, suggesting that even simple alkyl substitutions can modulate this endpoint.[11]

The mechanism of genotoxicity often involves metabolic activation to reactive intermediates that can form DNA adducts or inhibit critical enzymes like topoisomerases.[1]

Acute and Organ-Specific Toxicity

In silico and in vivo studies of various quinoline derivatives have generally classified them as having slight to moderate acute toxicity.[12][13] Specific organ systems can be targeted depending on the derivative.

Table 1: Acute Oral Toxicity of Selected Quinoline Compounds

Compound Test Species LD50 (mg/kg) Toxicity Class (Hodge & Sterner) Reference
Quinoline Rat 331 III (Moderately Toxic) [1]
8-Hydroxyquinoline Rat 1200 IV (Slightly Toxic) [1]

| Ciprofloxacin | Rat | >2000 | V (Practically Non-toxic) |[1] |

Other potential toxicities associated with certain quinoline derivatives include:

  • Cardiotoxicity: Notably, some fluoroquinolone antibiotics have been linked to QT interval prolongation.[1]

  • Hepatotoxicity: As the primary site of metabolism, the liver is a potential target, underscored by the carcinogenicity findings for quinoline itself.[2]

  • Mitochondrial Dysfunction: Some derivatives can induce apoptosis by disrupting the mitochondrial transmembrane potential.[1]

Toxicological Profile of the Methanesulfonyl Moiety & Related Esters

The presence of the methanesulfonyl (-SO2CH3) group introduces a second, and arguably more potent, structural alert for genotoxicity.

The Link to Genotoxic Mesylate Esters

The methanesulfonyl group is the core component of methanesulfonic acid. Esters of this acid, known as methanesulfonates or mesylates, are well-understood to be reactive, direct-acting alkylating agents.[3][5]

  • Mechanism of Action: These compounds can directly alkylate nucleophilic sites on DNA bases. This DNA damage, if not repaired, can lead to mutations during DNA replication and is a well-established mechanism for mutagenesis and carcinogenesis.[5]

  • Regulatory Concern: The potential for mesylate esters to form as impurities during drug synthesis (e.g., when using methanesulfonic acid and alcoholic solvents) is a significant concern for regulatory agencies, who require rigorous risk assessments.[14] Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are classic laboratory mutagens.[4]

While 3-[2-(Methanesulfonyl)ethenyl]quinoline is not an ester, the electron-withdrawing nature of the sulfonyl group combined with the conjugated ethenyl system creates a Michael acceptor, a chemical feature known to react with biological nucleophiles like DNA and proteins. This presents a plausible mechanism for genotoxicity analogous to that of alkylating agents.

Caption: Postulated genotoxicity pathway via DNA adduct formation.

Integrated Predictive Profile and Key Risks

Synthesizing the toxicological profiles of the two core moieties leads to the following predictive assessment for 3-[2-(Methanesulfonyl)ethenyl]quinoline:

  • Primary Risk - Genotoxicity: The compound possesses two independent structural alerts for genotoxicity. The quinoline core has known mutagenic potential, and the methanesulfonyl-ethenyl system acts as a potential Michael acceptor, mimicking the reactivity of genotoxic alkylating agents. This is the most significant predicted hazard.

  • Secondary Risk - Organ Toxicity: Based on the quinoline profile, potential target organs for toxicity include the liver and heart.

  • Acute Toxicity: The acute toxicity is predicted to be in the moderate to slight range, but this must be confirmed experimentally.

Proposed Strategy for Toxicological Evaluation

Given the significant genotoxicity concern, a tiered, evidence-based testing strategy is mandatory. The initial focus must be on evaluating mutagenic potential using in vitro methods to minimize animal use, in line with the 3Rs (Replacement, Reduction, Refinement) principles.[15][16]

Tier 1: In Silico and In Vitro Assessment

This initial tier is designed to rapidly assess genotoxic potential without the use of animal models.

Caption: Proposed Tier 1 workflow for initial safety screening.

Methodology Details:

  • In Silico Analysis:

    • Objective: To predict toxicity using computational models before synthesis or as a first screen.

    • Protocol: Utilize Quantitative Structure-Activity Relationship (QSAR) software (e.g., T.E.S.T., DEREK Nexus) to evaluate the molecule for structural alerts related to mutagenicity, carcinogenicity, and other endpoints.[6]

  • Bacterial Reverse Mutation (Ames) Test (OECD TG 471):

    • Objective: To detect gene mutations (point mutations and frameshifts) induced by the compound. This is a foundational, universally required genotoxicity assay.[16]

    • Protocol:

      • Select several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon, respectively.

      • Prepare a range of concentrations of the test compound.

      • Expose the bacterial strains to the compound both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

      • Include appropriate negative (vehicle) and positive controls.

      • Plate the treated bacteria on a minimal medium.

      • Incubate for 48-72 hours.

      • Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

  • In Vitro Micronucleus Test (OECD TG 487):

    • Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).

    • Protocol:

      • Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).

      • Expose the cells to a range of concentrations of the test compound, with and without metabolic activation (S9).

      • Include negative and positive controls.

      • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

      • Harvest, fix, and stain the cells.

      • Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase indicates a positive result.

Tier 2: Acute In Vivo Toxicity Assessment

If, and only if, the results from all Tier 1 assays are unequivocally negative, a preliminary in vivo study may be considered.

  • Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423):

    • Objective: To determine an approximate LD50 and identify signs of acute toxicity.

    • Protocol:

      • Use a small group of animals (e.g., 3 female rats per step).

      • Administer a starting dose (e.g., 300 mg/kg) of the test compound by oral gavage.

      • Observe animals closely for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity) and mortality for up to 14 days.

      • Depending on the outcome (survival or mortality), the next step involves dosing another group of 3 animals with a lower or higher fixed dose.

      • The results classify the compound into a GHS toxicity category. A full necropsy should be performed on all animals.

Conclusion and Future Directions

The chemical structure of 3-[2-(Methanesulfonyl)ethenyl]quinoline presents a compelling case for a high risk of genotoxicity based on established toxicological principles for both the quinoline core and the methanesulfonyl-related functional group. This predictive assessment strongly advises against proceeding with animal studies until a comprehensive battery of in vitro genotoxicity assays (Tier 1) has been completed and yielded unequivocally negative results.

Should the compound prove to be non-genotoxic in vitro, further investigation into its ADME (Absorption, Distribution, Metabolism, Excretion) profile and potential for organ-specific toxicities would be the logical next steps. However, for any drug development professional, the primary takeaway from this guide is that the genotoxicity risk for this molecule must be considered significant until proven otherwise through rigorous experimental validation.

References

  • McFee, A. F. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and Molecular Mutagenesis, 13(4), 325-331. [Link]

  • Nishiyama, N., et al. (2023). Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 886, 503582. [Link]

  • Elder, D. P., et al. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Journal of Pharmacy and Pharmacology, 58(6), 711-724. [Link]

  • Glowienke, S., et al. (2005). Structure–activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 97-108. [Link]

  • OSTI.GOV. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. [Link]

  • Request PDF. (n.d.). Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one. ResearchGate. [Link]

  • Sharma, P., et al. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS Medicinal Chemistry Letters, 3(4), 309-313. [Link]

  • Journal of Pioneering Medical Sciences. (2025). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. [Link]

  • PubChem. (n.d.). Quinoline. National Institutes of Health. [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? [Link]

  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Toxicity Testing in the Twenty-First Century. PMC. [Link]

  • ACS Publications. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. [Link]

  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. [Link]

  • Journal of Research in Pharmacy. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • MarketsandMarkets. (2025). Is In Vitro Toxicology Testing the Future of Safer Drug Development? [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • U.S. EPA, IRIS. (2001). Quinoline. [Link]

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Protocols & Analytical Methods

Method

Application Note: Horner-Wadsworth-Emmons Synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Covalent inhibitor warhead synthesis, Michael acceptor generation, and medicinal chemistry building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Covalent inhibitor warhead synthesis, Michael acceptor generation, and medicinal chemistry building blocks.

Introduction and Mechanistic Rationale

Vinyl sulfones are highly valued in medicinal chemistry as robust, tunable Michael acceptors. They are frequently deployed as covalent warheads to target non-catalytic cysteine residues in kinases and proteases, or as activators of the Nrf2 antioxidant pathway[1]. The compound 3-[2-(Methanesulfonyl)ethenyl]quinoline (PubChem CID: 71427428)[2] represents a versatile structural motif combining the pharmacologically privileged quinoline scaffold with a reactive methylsulfonyl alkene.

To synthesize this compound with high (E)-stereoselectivity, the Horner-Wadsworth-Emmons (HWE) olefination is the premier methodological choice. Unlike the classic Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions. The use of diethyl (methylsulfonylmethyl)phosphonate allows for a highly controlled nucleophilic attack on quinoline-3-carbaldehyde[3]. The reaction proceeds via a cyclic oxaphosphetane intermediate, which undergoes stereospecific elimination to yield the (E)-alkene and a water-soluble dialkyl phosphate byproduct, significantly simplifying downstream purification[4].

Reaction Workflow and Logical Architecture

The following diagram illustrates the causal sequence of the chemical transformations and the experimental logic required to drive the reaction to completion.

HWE_Synthesis Step1 Diethyl (methylsulfonylmethyl)phosphonate + NaH in Anhydrous THF (0 °C) Step2 Formation of Phosphonate Carbanion (Active Nucleophile) Step1->Step2 Deprotonation Step3 Addition of Quinoline-3-carbaldehyde (Electrophile) Step2->Step3 Nucleophilic Attack Step4 Oxaphosphetane Intermediate Formation & Stereoselective Elimination Step3->Step4 Cyclization Step5 Aqueous Quench (NH4Cl) & Liquid-Liquid Extraction Step4->Step5 -Diethyl phosphate Step6 Pure (E)-3-[2-(Methanesulfonyl)ethenyl]quinoline Step5->Step6 Purification

Fig 1: Mechanistic workflow and experimental progression for the HWE synthesis.

Quantitative Data: Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Quinoline-3-carbaldehyde Electrophile157.171.0 eq786 mg (5.0 mmol)
Diethyl (methylsulfonylmethyl)phosphonate Nucleophile Precursor230.221.1 eq1.26 g (5.5 mmol)
Sodium Hydride (NaH) (60% dispersion in mineral oil)Base24.001.2 eq240 mg (6.0 mmol)
Tetrahydrofuran (THF) (Anhydrous)Solvent72.11N/A25 mL + 10 mL
Ammonium Chloride (NH₄Cl) (Sat. Aq.)Quenching Agent53.49Excess30 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 30 mL

Note: Diethyl (methylsulfonylmethyl)phosphonate is a specialized HWE reagent critical for installing the vinyl sulfone moiety[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes observational checkpoints to ensure mechanistic fidelity.

Phase 1: Carbanion Generation (Strictly Anhydrous)

Causality Focus: Moisture introduces competitive hydrolysis of the phosphonate ester. Temperature control (0 °C) prevents uncontrolled exothermic deprotonation and potential degradation of the phosphonate.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon gas inlet.

  • Solvent & Reagent Addition: Add 25 mL of anhydrous THF to the flask. Introduce Diethyl (methylsulfonylmethyl)phosphonate (1.26 g, 5.5 mmol) via syringe[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Deprotonation: Carefully add NaH (60% dispersion, 240 mg, 6.0 mmol) in three equal portions over 10 minutes.

    • Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). The solution will transition to a pale yellow, indicating the successful formation of the phosphonate carbanion. Stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

Phase 2: Nucleophilic Addition and Olefination

Causality Focus: Dropwise addition of the aldehyde prevents localized heating, which could compromise the (E)/(Z) stereoselectivity of the oxaphosphetane elimination. 5. Aldehyde Preparation: Dissolve Quinoline-3-carbaldehyde (786 mg, 5.0 mmol) in 10 mL of anhydrous THF in a separate dry vial. 6. Coupling: Using a syringe pump or careful manual addition, add the aldehyde solution dropwise to the carbanion mixture at 0 °C over 15 minutes[4]. 7. Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/EtOAc system. UV visualization (254 nm) should show the complete consumption of the starting aldehyde (lower Rf) and the appearance of a new, highly conjugated product spot (higher Rf).
Phase 3: Quenching, Workup, and Purification

Causality Focus: A mild acidic quench neutralizes excess NaH and prevents base-catalyzed degradation of the newly formed Michael acceptor. 8. Quenching: Cool the flask back to 0 °C. Slowly add 30 mL of saturated aqueous NH₄Cl solution. Caution: Vigorous bubbling may occur if unreacted NaH remains. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL). 10. Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 40% EtOAc in Hexanes. 12. Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 3-[2-(Methanesulfonyl)ethenyl]quinoline as a solid.

Analytical Characterization (Expected)

To confirm the structural integrity and stereochemistry of the synthesized compound:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic alkene protons. The (E)-isomer will display two doublets in the vinylic region (approx. 7.0 - 7.8 ppm) with a large trans-coupling constant ( J≈15−16 Hz ). The methylsulfonyl group will appear as a sharp singlet integrating to 3H around 3.0 - 3.2 ppm.

  • LC-MS: Expected mass [M+H]⁺ m/z≈234.05 [2].

References

  • PubChem Compound Summary for CID 71427428 : 3-[2-(Methanesulfonyl)ethenyl]quinoline. National Center for Biotechnology Information.[Link]

  • Cas 40137-11-9, Diethyl(methylsulfonylmethyl)phosphonate : Chemical Properties and Applications. LookChem.[Link]

  • US Patent 5976858A: Irreversible cysteine protease inhibitors containing vinyl groups conjugated to electron withdrawing groups.
  • Coordination-Mediated Bioconjugation : Synthesis methodologies utilizing Diethyl(methylsulfonylmethyl)phosphonate in HWE reactions. Radboud Repository.[Link]

  • A Synthetic Chalcone as a Potent Inducer of Glutathione Biosynthesis : Biological evaluation of vinyl sulfones and related Michael acceptors. ResearchGate.[Link]

Sources

Application

Application Note: Rational Design and Validation of Targeted Covalent Inhibitors Using 3-[2-(Methanesulfonyl)ethenyl]quinoline

Executive Summary & Mechanistic Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing for prolonged pharmacodynamics, high biochemical efficiency, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing for prolonged pharmacodynamics, high biochemical efficiency, and the ability to drug previously "undruggable" targets[1]. As a Senior Application Scientist, I frequently observe that the success of a TCI relies entirely on the delicate balance between the non-covalent recognition scaffold and the intrinsic electrophilicity of the covalent warhead.

3-[2-(Methanesulfonyl)ethenyl]quinoline (PubChem CID: 71427428; Exact Mass: 233.05 Da) represents a highly strategic building block in this paradigm[2]. This molecule synergizes two critical domains:

  • The Quinoline Scaffold: A well-established privileged structure that provides initial non-covalent affinity ( KI​ ) through hydrophobic packing and hydrogen bonding. Quinoline derivatives have a rich history in targeting the ATP-binding pockets of kinases (e.g., EGFR, CDK2) and the active sites of cysteine proteases[1][3].

  • The Vinyl Sulfone Warhead: The methanesulfonylethenyl group acts as a potent Michael acceptor. Vinyl sulfones are generally more reactive toward thiol nucleophiles than structurally related acrylamides or vinyl sulfonamides[3][4]. Crucially, the sulfonyl group acts as a phosphoryl mimetic, making this warhead exceptionally suited for targeting phosphoryl-utilizing enzymes like kinases and phosphatases[3]. Furthermore, recent literature demonstrates that vinyl sulfones can be tuned to selectively engage not only cysteine but also histidine and lysine residues, vastly expanding the targetable amino acid space[4][5].

Comparative Warhead Profiling

To contextualize the utility of the vinyl sulfone moiety within 3-[2-(Methanesulfonyl)ethenyl]quinoline, it is essential to compare it against other standard electrophiles used in TCI design.

Warhead ClassPrimary Nucleophile TargetsIntrinsic ReactivityPhosphoryl MimeticClinical Examples / Preclinical Probes
Acrylamide CysteineModerateNoOsimertinib, Ibrutinib[1]
Vinyl Sulfone Cysteine, Histidine, LysineHigh (Highly Tunable)YesK777, 3-[2-(Methanesulfonyl)ethenyl]quinoline[2][3][6]
Vinyl Sulfonamide CysteineLow to ModerateYesKRAS(G12C) Inhibitors[1]
Sulfonyl Fluoride Tyrosine, LysineVery HighNoVarious chemical probes[1]

Mechanism of Covalent Engagement

The efficacy of 3-[2-(Methanesulfonyl)ethenyl]quinoline is governed by a two-step kinetic mechanism. First, the quinoline core drives the formation of a reversible non-covalent complex. This proximity effect dramatically increases the local concentration of the vinyl sulfone warhead near the target nucleophile, facilitating an irreversible Michael addition[4][5].

G Target Target Protein (Nucleophilic Cys/His) Complex Reversible Non-Covalent Complex (E·I) Target->Complex + Inhibitor Inhibitor 3-[2-(Methanesulfonyl) ethenyl]quinoline Inhibitor->Complex Affinity (K_I) Complex->Target Dissociation (k_off) Adduct Irreversible Covalent Adduct (E-I) Complex->Adduct Michael Addition (k_inact)

Two-step mechanism of covalent inhibition by 3-[2-(Methanesulfonyl)ethenyl]quinoline.

Self-Validating Experimental Protocols for TCI Validation

A rigorous TCI validation pipeline must be a self-validating system. Relying solely on standard IC50​ assays is a critical failure point, as covalent inhibition is time-dependent; the IC50​ will artificially drop as incubation time increases. Therefore, we must employ orthogonal workflows: kinetic biochemistry to prove time-dependence, and intact mass spectrometry to prove structural adduction and stoichiometry.

Workflow Step1 Compound Incubation Step2 Time-Dependent Kinetic Assay Step1->Step2 Extract k_obs Step3 Intact Protein LC-MS Step2->Step3 Calculate k_inact/K_I Step4 Washout / Dialysis Step3->Step4 Confirm 1:1 Adduct

Sequential validation workflow for targeted covalent inhibitors using vinyl sulfone warheads.
Protocol A: Determination of kinact​/KI​ via Time-Dependent Inhibition

Causality & Rationale: To accurately rank vinyl sulfone inhibitors, we must separate initial binding affinity ( KI​ ) from warhead reactivity ( kinact​ ). This protocol uses a continuous or discontinuous assay to measure the observed rate of inactivation ( kobs​ ) at various inhibitor concentrations.

Step-by-Step Methodology:

  • Preparation: Prepare the target enzyme (e.g., a recombinant kinase or cysteine protease) at a concentration of 10–50 nM in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Keep DTT concentrations low (≤1 mM) as high concentrations of exogenous thiols can prematurely quench highly reactive vinyl sulfones.

  • Inhibitor Titration: Prepare a 7-point dilution series of 3-[2-(Methanesulfonyl)ethenyl]quinoline ranging from 0.1x to 10x of the estimated IC50​ .

  • Pre-Incubation: Mix the enzyme with the inhibitor series. Incubate at 25°C.

  • Activity Measurement: At specific time intervals (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot and add it to a substrate solution (e.g., fluorogenic peptide or ATP/kinase substrate) to measure residual enzymatic velocity ( vi​ ).

  • Data Analysis (Self-Validation):

    • Plot the natural log of residual activity ( ln(vi​/v0​) ) versus pre-incubation time. The negative slope of these linear fits yields kobs​ for each concentration.

    • Plot kobs​ versus inhibitor concentration [I] . Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • Validation Check: If the plot is linear rather than hyperbolic, it indicates that KI​ is much greater than the concentrations tested, and only the ratio kinact​/KI​ can be determined.

Protocol B: Intact Protein LC-MS for Stoichiometric Validation

Causality & Rationale: While kinetic assays prove irreversible inhibition, they do not prove selective covalent modification. Intact LC-MS is required to confirm that the mass shift corresponds exactly to the molecular weight of the inhibitor (+233.05 Da)[2] and that only a single adduction event (1:1 stoichiometry) occurs. Multiple adductions indicate the warhead is too reactive (promiscuous), leading to off-target toxicity.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5–10 µM of the purified recombinant target protein with a 5-fold to 10-fold molar excess of 3-[2-(Methanesulfonyl)ethenyl]quinoline (25–100 µM) in a mass-spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Control Setup: Run a parallel vehicle control containing an equivalent volume of DMSO. This self-validates that any observed mass shift is strictly inhibitor-dependent.

  • Incubation: Incubate for 2 hours at room temperature to ensure reaction completion ( >5× half-life of inactivation).

  • Desalting: Remove unreacted inhibitor and buffer salts using a C4 ZipTip or an online LC desalting column (e.g., Waters MassPREP micro-desalting column) prior to MS injection.

  • MS Acquisition: Analyze the samples using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass.

  • Interpretation: The experimental mass of the treated protein should equal the mass of the apo-protein (from the DMSO control) + 233.05 Da. The absence of +466.1 Da or higher mass shifts confirms exquisite 1:1 target selectivity.

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - eLife. eLife Sciences.
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.
  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
  • 3-[2-(Methanesulfonyl)ethenyl]quinoline | C12H11NO2S | CID 71427428 - PubChem.
  • Advances in covalent drug discovery - PMC - NIH.
  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC.

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3-[2-(Methanesulfonyl)ethenyl]quinoline

Executive Summary This application note provides a comprehensive, step-by-step guide to the structural elucidation of 3-[2-(Methanesulfonyl)ethenyl]quinoline using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, step-by-step guide to the structural elucidation of 3-[2-(Methanesulfonyl)ethenyl]quinoline using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Designed for analytical chemists and drug development professionals, this document details the mechanistic causality behind its collision-induced dissociation (CID) pathways, offering a self-validating analytical protocol for robust identification in complex matrices.

Structural Context & Ionization Dynamics

3-[2-(Methanesulfonyl)ethenyl]quinoline (Chemical Formula: C12H11NO2S, Exact Mass: 233.0510 Da) features two highly diagnostic functional groups: a basic quinoline core and an electrophilic vinyl sulfone moiety[1].

Under positive ESI conditions (ESI+), the quinoline nitrogen (pKa ~4.9) acts as the preferential site for protonation, yielding a highly stable [M+H]+ precursor ion at m/z 234.0589[2]. The presence of the ethenyl double bond extends the conjugated π -system from the quinoline ring to the sulfone group. This extended conjugation dictates the causality of fragmentation: it stabilizes the resulting product ions during CID, while the highly electronegative sulfonyl group creates a localized site of bond lability[3][4].

Mechanistic Fragmentation Pathways (Causality & Theory)

Understanding the fragmentation of this molecule requires analyzing the weakest bonds and the thermodynamic stability of the leaving groups. Fragmentation is primarily driven by the sulfone group, followed by the higher-energy cleavage of the quinoline core.

Pathway A: Extrusion of Sulfur Dioxide (Loss of 64 Da)

A hallmark of sulfone mass spectrometry is the rearrangement and subsequent extrusion of neutral sulfur dioxide ( SO2​ )[5]. Upon collisional activation, the [M+H]+ ion (m/z 234.06) undergoes a nucleophilic rearrangement where the terminal methyl group migrates to the ethenyl carbon. This is followed by the neutral loss of SO2​ (64 Da), yielding a highly conjugated, stable product ion at m/z 170.10 ( [C12​H12​N]+ ).

Pathway B: Cleavage of the Methanesulfonyl Group

The C-S bond is highly susceptible to cleavage due to the electron-withdrawing nature of the SO2​ group[5]. Two competing mechanisms occur:

  • Heterolytic Cleavage : The loss of methanesulfinic acid ( CH3​SO2​H , 80 Da) via hydrogen transfer forms a stable vinyl-quinoline cation at m/z 154.07 ( [C11​H8​N]+ ). This fragment is thermodynamically favored due to the resonance stabilization provided by the quinoline ring[3].

  • Homolytic Cleavage : The loss of a methyl radical ( ∙CH3​ , 15 Da) generates a radical cation at m/z 219.04. While radical losses are less common in even-electron ESI, they are observable for sulfones under elevated collision energies[5].

Pathway C: Quinoline Ring Opening (Loss of HCN)

Following the loss of the sulfone moiety, the remaining quinoline core requires higher activation energy to fragment. The classic signature of quinoline fragmentation is the contraction of the nitrogen-containing ring via the neutral loss of hydrogen cyanide (HCN, 27 Da)[6]. For example, the m/z 170.10 ion fragments further to m/z 143.09 ( [C11​H11​]+ ). This pathway is critical for confirming the structural integrity of the unsubstituted portions of the quinoline ring[2].

FragmentationTree M Precursor Ion [M+H]+ m/z 234.06 F1 Fragment A [M+H - SO2]+ m/z 170.10 M->F1 - SO2 (64 Da) Rearrangement F2 Fragment B [M+H - CH3SO2H]+ m/z 154.07 M->F2 - CH3SO2H (80 Da) Heterolytic Cleavage F3 Fragment C [M+H - •CH3]+• m/z 219.04 M->F3 - •CH3 (15 Da) Homolytic Cleavage F4 Fragment D [M+H - SO2 - HCN]+ m/z 143.09 F1->F4 - HCN (27 Da) Ring Contraction

Fig 1: Mechanistic MS/MS fragmentation tree of 3-[2-(Methanesulfonyl)ethenyl]quinoline.

Quantitative Data Summary

To facilitate rapid identification and spectral annotation, the expected high-resolution fragmentation data is summarized in the table below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaRelative AbundanceMechanistic Causality
234.0589 ( [M+H]+ )170.096763.9622 ( SO2​ ) [C12​H12​N]+ HighSulfone rearrangement and neutral extrusion[5].
234.0589 ( [M+H]+ )154.065580.0088 ( CH3​SO2​H ) [C11​H8​N]+ MediumHeterolytic C-S bond cleavage; stabilized by vinyl conjugation[3].
234.0589 ( [M+H]+ )219.035415.0235 ( ∙CH3​ ) [C11​H9​NO2​S]+∙ LowHomolytic cleavage of the methyl group[5].
170.0967143.085827.0109 (HCN) [C11​H11​]+ Medium (MS³)Quinoline ring contraction/opening requiring high CE[2][6].

Self-Validating Experimental Protocol

To ensure analytical trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating MS³ step. This step confirms that the m/z 143 ion is a direct descendant of the m/z 170 ion, eliminating the possibility of it being an artifact of source fragmentation or a co-eluting isobaric interference.

Reagents and Sample Preparation
  • Solvent System : Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). The formic acid acts as a proton source, ensuring robust ionization of the quinoline nitrogen.

  • Sample Dilution : Dissolve the 3-[2-(Methanesulfonyl)ethenyl]quinoline standard in a 50:50 mixture of Water:Acetonitrile to a final working concentration of 1 µg/mL.

LC-MS/MS Instrument Parameters
  • Chromatography : Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Apply a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Source Parameters : Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C.

MS/MS and MS³ Validation Workflow
  • MS1 Scan : Confirm the exact mass of the precursor ion at m/z 234.0589 (± 5 ppm mass error).

  • MS2 (CID) Optimization : Isolate m/z 234.06 in the quadrupole. Perform a collision energy (CE) ramp from 10 eV to 40 eV.

    • Causality Check: At low CE (10–15 eV), the spectrum should be dominated by m/z 170.10 (facile SO2​ loss). As CE increases (25–35 eV), the m/z 154.07 and m/z 143.09 ions will emerge as secondary cleavages occur.

  • MS³ Validation : Isolate the m/z 170.10 fragment in the ion trap and subject it to secondary CID (CE 20 eV).

    • Validation Criterion: The generation of m/z 143.09 exclusively from the isolated m/z 170.10 ion confirms the step-wise loss of SO2​ followed by HCN, definitively validating the proposed mechanistic pathway.

ExperimentalWorkflow S1 Sample Prep 1 µg/mL in 50% ACN 0.1% Formic Acid S2 UHPLC Separation C18 Column 5-95% Gradient S1->S2 S3 ESI+ Ionization Target: m/z 234.06 Capillary: 3.5 kV S2->S3 S4 MS/MS (CID) CE Ramp: 10-40 eV Primary Fragments S3->S4 S5 MS³ Validation Isolate m/z 170.10 Confirm HCN Loss S4->S5

Fig 2: Self-validating LC-MS/MS workflow for structural elucidation and MS³ verification.

Sources

Application

Application Note: Thiol-Michael Click Bioconjugation and Fluorescent Tracking using 3-[2-(Methanesulfonyl)ethenyl]quinoline

Introduction & Mechanistic Overview In the landscape of bioconjugation and targeted drug development, the selective modification of cysteine residues is a cornerstone technique. While maleimide-based crosslinkers have hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In the landscape of bioconjugation and targeted drug development, the selective modification of cysteine residues is a cornerstone technique. While maleimide-based crosslinkers have historically dominated this space, they suffer from a critical flaw: the resulting thio-succinimide ring is susceptible to retro-Michael exchange in the presence of competing biological thiols (such as human serum albumin), leading to off-target payload transfer in vivo[1].

To overcome these limitations, 3-[2-(Methanesulfonyl)ethenyl]quinoline (CAS: 918341-19-2) emerges as a powerful, next-generation bifunctional reagent[2]. This molecule leverages a vinyl sulfone group as a highly stable Michael acceptor, paired with a quinoline ring that acts as an intrinsic fluorophore and UV-active chromophore.

The Causality of the Chemistry
  • Irreversible Thioether Formation: The methanesulfonyl group strongly withdraws electron density from the adjacent ethenyl double bond, activating it for nucleophilic attack by thiolate anions. Unlike maleimides, the addition of a thiol to a vinyl sulfone forms a highly stable, irreversible thioether bond that is entirely resistant to retro-Michael degradation and hydrolytic cleavage in aqueous plasma environments[3].

  • Self-Reporting Conjugation: Traditional vinyl sulfones (like simple alkyl/aryl derivatives) are "spectroscopically silent," requiring secondary assays (e.g., Ellman's reagent) to estimate conjugation efficiency. The embedded quinoline moiety in this reagent provides a strong UV absorbance and fluorescent signal, enabling the direct, non-destructive quantification of the Degree of Labeling (DoL) on the purified protein[4].

LogicTree Q1 Need Cysteine-Selective Bioconjugation? Q2 Is long-term plasma stability required? Q1->Q2 Yes Maleimide Standard Maleimide (Prone to retro-Michael) Q2->Maleimide No (Short-term in vitro) VinylSulfone Vinyl Sulfone (Irreversible Thioether) Q2->VinylSulfone Yes (In vivo/Plasma) Q3 Need intrinsic tracking (UV/Fluorescence)? VinylSulfone->Q3 StandardVS Alkyl/Aryl Vinyl Sulfone (Requires secondary tag) Q3->StandardVS No QuinolineVS 3-[2-(Methanesulfonyl)ethenyl]quinoline (Self-reporting) Q3->QuinolineVS Yes

Caption: Decision matrix for selecting thiol-reactive crosslinkers in bioconjugation workflows.

Physicochemical Properties & Comparative Data

To design a self-validating experimental protocol, one must understand the physical constraints of the reagent. Table 1 outlines the core properties of the quinoline-vinyl sulfone reagent, while Table 2 justifies its selection over legacy chemistries.

Table 1: Properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline [2]

PropertyValue / Description
IUPAC Name 3-(2-methylsulfonylethenyl)quinoline
Molecular Weight 233.29 g/mol
Molecular Formula C₁₂H₁₁NO₂S
Reactive Moiety Vinyl Sulfone (Thiol-Michael Acceptor)
Reporter Moiety Quinoline (UV/Vis & Fluorescent tag)
Solubility DMSO, DMF (Requires organic co-solvent for aqueous buffers)

Table 2: Comparative Kinetics and Stability of Thiol-Reactive Groups [1][3]

Crosslinker TypeOptimal pH RangeReaction RateLinkage Stability in PlasmaHydrolytic Susceptibility
Maleimide 6.5 – 7.5Very FastModerate (Retro-Michael exchange)High (Ring opening)
Acrylate 8.0 – 9.0SlowModerateHigh (Ester hydrolysis)
Vinyl Sulfone 7.5 – 8.5Moderate/FastVery High (Irreversible) Highly Stable

Experimental Protocols

Protocol A: Site-Specific Cysteine Conjugation of Proteins

This protocol is engineered to prevent false positives and side reactions. Critical Insight: While Tris(2-carboxyethyl)phosphine (TCEP) is widely considered compatible with thiol-ene chemistry, high concentrations of free TCEP can act as a nucleophile and directly attack vinyl sulfones[5]. Therefore, this protocol utilizes immobilized TCEP to reduce disulfides, allowing the physical removal of the reducing agent prior to the click reaction.

Materials Required:

  • Target protein containing reducible disulfides or engineered free cysteines (1–5 mg/mL).

  • 3-[2-(Methanesulfonyl)ethenyl]quinoline (10 mM stock in anhydrous DMSO).

  • Immobilized TCEP Disulfide Reducing Gel.

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0.

  • Quenching Agent: 100 mM N-acetylcysteine (NAC) in water.

Step-by-Step Methodology:

  • Disulfide Reduction: Add 1 mL of the protein solution to 100 µL of pre-washed Immobilized TCEP gel. Incubate at room temperature (RT) for 1 hour with gentle end-over-end mixing.

  • Resin Removal: Centrifuge the mixture at 1,000 x g for 2 minutes. Recover the supernatant (reduced protein). Causality: Removing TCEP prevents competitive consumption of the vinyl sulfone reagent.

  • Buffer Optimization: Ensure the protein is in the Conjugation Buffer at pH 8.0. Causality: At pH < 7.0, thiols are protonated (R-SH) and poorly nucleophilic. At pH 8.0, a significant fraction exists as the highly reactive thiolate anion (R-S⁻), maximizing the Michael addition rate while minimizing off-target primary amine (lysine) reactivity.

  • Conjugation: Add the 3-[2-(Methanesulfonyl)ethenyl]quinoline stock solution to the reduced protein at a 10- to 20-fold molar excess relative to the free thiol concentration. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at RT for 2 to 4 hours.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the initial vinyl sulfone concentration) and incubate for 15 minutes to consume unreacted reagent.

  • Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column pre-equilibrated with PBS (pH 7.4) to remove the quenched small molecules.

G Start Protein with Disulfide Bonds Reduction Step 1: Reduction (Immobilized TCEP) Start->Reduction Cleave disulfides Thiol Free Thiol (Protein-SH) pH 7.5 - 8.0 Reduction->Thiol Filter out TCEP Reaction Step 2: Thiol-Michael Addition + Quinoline-Vinyl Sulfone Thiol->Reaction 10-20x Molar Excess Quench Step 3: Quenching (Excess N-acetylcysteine) Reaction->Quench 2-4 hrs, RT Purify Step 4: SEC Purification Remove Small Molecules Quench->Purify Analyze Step 5: UV/Vis & Fluorescence Quantify Degree of Labeling Purify->Analyze

Caption: Workflow for Thiol-Michael bioconjugation using the quinoline-vinyl sulfone reagent.

Protocol B: Quantification of Degree of Labeling (DoL)

Because the quinoline ring is retained post-conjugation, it serves as a built-in reporter.

Methodology:

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ , for protein concentration) and at the characteristic absorbance maximum of the quinoline moiety (typically around 315-330 nm, denoted as Amax​ ).

  • Calculate the protein concentration by correcting for the quinoline's contribution to the 280 nm absorbance:

    [Protein]=ϵprotein​A280​−(Amax​×CF)​

    (Where CF is the correction factor of the quinoline tag at 280 nm, and ϵprotein​ is the molar extinction coefficient of the protein).

  • Calculate the DoL:

    DoL=ϵquinoline​×[Protein]Amax​​

    (Where ϵquinoline​ is the molar extinction coefficient of the quinoline derivative).

References

  • PubChem: 3-[2-(Methanesulfonyl)ethenyl]quinoline | C12H11NO2S | CID 71427428 - PubChem. National Institutes of Health (NIH). 2

  • BenchChem: Maleimide Linkers vs. Next-Generation Alternatives for Thiol-Specific Bioconjugation. BenchChem. 1

  • National Institutes of Health (PMC): Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. NIH. 3

  • American Chemical Society (ACS): Adequate Reducing Conditions Enable Conjugation of Oxidized Peptides to Polymers by One-Pot Thiol Click Chemistry. ACS Publications. 5

  • Royal Society of Chemistry (RSC): A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry. 4

Sources

Method

Application Notes &amp; Protocols: 3-[2-(Methanesulfonyl)ethenyl]quinoline as a Versatile Precursor in Modern Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 3-[2-(methanesulfonyl)ethenyl]quinoline. This pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 3-[2-(methanesulfonyl)ethenyl]quinoline. This precursor, characterized by a quinoline core linked to a methanesulfonyl-activated alkene, serves as a powerful and versatile building block for the synthesis of a diverse array of complex heterocyclic systems. The methanesulfonyl group acts as a potent electron-withdrawing group, rendering the ethenyl moiety highly susceptible to nucleophilic attack and an excellent participant in cycloaddition reactions. We will explore its synthesis and subsequent elaboration into medicinally relevant scaffolds such as pyrazoles and pyridines, providing detailed mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Value of 3-[2-(Methanesulfonyl)ethenyl]quinoline

The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The strategic functionalization of the quinoline core is paramount for modulating its therapeutic efficacy.

3-[2-(Methanesulfonyl)ethenyl]quinoline emerges as a superior precursor due to the unique reactivity conferred by the vinyl sulfone moiety. The potent electron-withdrawing nature of the methanesulfonyl group (–SO₂Me) polarizes the C=C double bond, making the β-carbon exceptionally electrophilic and an ideal Michael acceptor. This activation facilitates a range of addition and cycloaddition reactions under mild conditions, providing efficient pathways to complex heterocyclic architectures that are otherwise difficult to access. This guide details the synthesis of this key precursor and its application in constructing high-value heterocyclic systems.

Synthesis of the Precursor: 3-[2-(Methanesulfonyl)ethenyl]quinoline

The synthesis of the title precursor can be efficiently achieved via a two-step sequence starting from readily available acetanilides. The initial step involves the construction of a 2-chloro-3-formylquinoline core via a Vilsmeier-Haack type reaction, followed by a condensation reaction to introduce the methanesulfonyl group.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction Acetanilide Acetanilide VilsmeierReagent Vilsmeier Reagent (DMF/MsCl) Acetanilide->VilsmeierReagent Reaction Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Product1 2-Chloro-3-formylquinoline Intermediate->Product1 Cyclization & Hydrolysis Product1_ref 2-Chloro-3-formylquinoline Reagent2 Diethyl (methylsulfonyl)methylphosphonate + Base (e.g., NaH) Product1_ref->Reagent2 Condensation FinalProduct 3-[2-(Methanesulfonyl)ethenyl]quinoline Reagent2->FinalProduct

Caption: Synthetic workflow for 3-[2-(methanesulfonyl)ethenyl]quinoline.

Protocol: Synthesis of 2-Chloro-3-formylquinoline

This procedure utilizes a methane sulfonyl chloride (MsCl)-DMF adduct as a milder and efficient alternative to the traditional Vilsmeier-Haack reagent (POCl₃-DMF)[2].

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, slowly add methane sulfonyl chloride (3.0 equiv.) to ice-cold N,N-dimethylformamide (DMF, 10 volumes). Stir for 30 minutes at 0°C to form the Vilsmeier-type adduct.

  • Reaction: To the prepared adduct, add the desired substituted acetanilide (1.0 equiv.).

  • Cyclization: Heat the reaction mixture to 85°C and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material. The causality for heating is to provide the activation energy for the intramolecular cyclization of the intermediate iminium species[2].

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The solid precipitate is the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and then with a cold 5% sodium bicarbonate solution to neutralize any residual acid. Recrystallize from ethanol to afford pure 2-chloro-3-formylquinoline.

Protocol: Synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline

This step employs a Horner-Wadsworth-Emmons reaction, which is highly reliable for forming E-alkenes.

  • Anion Formation: In a dry, nitrogen-flushed flask, add diethyl (methylsulfonyl)methylphosphonate (1.2 equiv.) to a suspension of sodium hydride (1.2 equiv., 60% dispersion in oil) in anhydrous THF. Stir at 0°C for 30 minutes. The base is essential to deprotonate the phosphonate, generating the nucleophilic carbanion required for the reaction.

  • Condensation: Dissolve 2-chloro-3-formylquinoline (1.0 equiv., from step 2.2) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target precursor, 3-[2-(methanesulfonyl)ethenyl]quinoline. Note: The chloro-substituent at the 2-position may or may not be retained depending on the precise reaction conditions and workup. For the purpose of this guide, we will consider the precursor without the 2-chloro substituent for broader applicability.

Application in Pyrazole Synthesis via [3+2] Cycloaddition

The activated alkene in the precursor is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles like pyrazoles and pyrazolines[3][4]. The reaction with hydrazine derivatives proceeds via an initial Michael addition, followed by intramolecular cyclization and dehydration/oxidation.

Mechanism: Pyrazole Formation

G Precursor Quinoline Precursor (Michael Acceptor) Hydrazine Hydrazine Hydrate (R-NH-NH2) Precursor->Hydrazine Michael Addition Michael_Adduct Michael Adduct (Acyclic Intermediate) Hydrazine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Product Quinolinyl-Pyrazole Product Pyrazoline->Product Elimination of H2O & Oxidation

Caption: Reaction pathway for the synthesis of quinolinyl-pyrazoles.

Protocol: Synthesis of 3-(1H-Pyrazol-5-yl)quinoline
  • Reaction Setup: In a round-bottom flask, dissolve 3-[2-(methanesulfonyl)ethenyl]quinoline (1.0 equiv.) in ethanol (10 volumes).

  • Nucleophile Addition: Add hydrazine hydrate (1.5 equiv.). The use of a slight excess of hydrazine ensures the complete consumption of the precursor. Ethanol is an excellent solvent choice as it solubilizes both reactants and is environmentally benign.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 equiv.) to protonate the intermediate and facilitate the cyclization and subsequent dehydration steps. Heat the mixture to reflux (approx. 78°C) for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure quinolinyl-pyrazole derivative. The structure should be confirmed by NMR and mass spectrometry[5].

Entry Hydrazine Derivative Reaction Time (h) Yield (%) Reference Method
1Hydrazine Hydrate885-95[6]
2Phenylhydrazine1080-90[6]
3Methylhydrazine882-92

Application in Substituted Pyridine Synthesis

The synthesis of highly substituted pyridines can be achieved by reacting the quinoline precursor with enamines or compounds containing active methylene groups in the presence of an ammonium salt. This follows a Michael addition-cyclization-aromatization cascade.

Mechanism: Pyridine Ring Formation

G Precursor Quinoline Precursor (Michael Acceptor) Enamine Enamine or Active Methylene Compound + NH4OAc Precursor->Enamine Michael Addition Michael_Adduct Michael Adduct Enamine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Product Substituted Quinolinyl-Pyridine Product Dihydropyridine->Product Oxidative Aromatization (-H2, -HSO2Me)

Caption: General pathway for the synthesis of substituted pyridines.

Protocol: Synthesis of 2-Amino-6-methyl-4-(quinolin-3-yl)nicotinonitrile

This protocol is adapted from established methods for pyridine synthesis using vinyl sulfones as precursors[7][8].

  • Reaction Setup: To a solution of 3-[2-(methanesulfonyl)ethenyl]quinoline (1.0 equiv.) in isopropanol, add N-cyanoacetamide (1.1 equiv.), acetone (1.5 equiv.), and ammonium acetate (2.0 equiv.). Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild catalyst.

  • Reaction: Heat the mixture to reflux for 12 hours. The progress of the reaction should be monitored by TLC. The higher boiling point of isopropanol compared to ethanol provides a sufficient thermal driving force for the aromatization step.

  • Work-up: After cooling, pour the reaction mixture into ice-water. A solid product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities. Recrystallize from glacial acetic acid or DMF/water to obtain the analytically pure substituted pyridine product.

Entry Active Methylene Cmpd. Carbonyl Cmpd. Reaction Time (h) Yield (%) Reference Method
1MalononitrileAcetone1275-85[8]
2Ethyl CyanoacetateAcetophenone1670-80[7]
3N-CyanoacetamideCyclohexanone1472-82[9]

Conclusion

3-[2-(Methanesulfonyl)ethenyl]quinoline is a highly effective and versatile precursor for constructing diverse and complex heterocyclic frameworks. Its activated ethenyl bond readily participates in Michael additions and cycloadditions, providing streamlined access to valuable pyrazole and pyridine derivatives. The protocols outlined herein are robust, scalable, and utilize readily available reagents, making this precursor a valuable tool in the arsenal of synthetic and medicinal chemists for generating novel molecular entities for drug discovery and materials science.

References

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. AJOL.
  • Hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activ
  • Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry And Materials Research.
  • 3-[2-(Methanesulfonyl)ethenyl]quinoline. PubChem. Available at: [Link]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Multicomponent Sulfonylation of Alkenes to Access β-Substituted Arylsulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrosulfonylation of Alkenes with Sulfonyl Imines via Ir/Cu Dual Photoredox Catalysis. Organic Letters. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR. TSI Journals. Available at: [Link]

  • Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water. Green Chemistry. Available at: [Link]

  • Synthesis and anticancer evaluation of certain indolo[2,3-b]quinoline deriv
  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • The [3+2]Cycloaddition Reaction. Source Not Available.
  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Source Not Available.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

  • Recent Progress in the Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions. Chemical Communications. Available at: [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]

  • SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES AND 2-CHLORO-3-ACETYL QUINOLINES USING METHANE SULFONYL CHLORIDE-DMF/DMAc ADDUCT. Heterocyclic Letters. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Available at: [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Source Not Available.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Molecules. Available at: [Link]

  • Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available at: [Link]

  • Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Source Not Available.
  • Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry. Available at: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Source Not Available.
  • reactions of 3-chloroindolenines with some nucleophiles. Source Not Available.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses. Available at: [Link]http.orgsyn.org/demo.aspx?prep=v79p0209)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline

Welcome to the technical support center for the synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of the synthesis, providing you with the causal understanding needed to troubleshoot and optimize your reaction for maximal yield and purity.

Synthesis Overview: The Horner-Wadsworth-Emmons Approach

The synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination method offers significant advantages, including the use of nucleophilic, non-basic phosphonate carbanions and a straightforward workup, thanks to the water-soluble nature of the phosphate byproduct.[1] The reaction involves the condensation of quinoline-3-carbaldehyde with a stabilized phosphonate ylide generated from diethyl (methanesulfonyl)methylphosphonate.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline via the Horner-Wadsworth-Emmons reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis.

Q1: What is the expected stereoselectivity of this reaction?

A: The standard Horner-Wadsworth-Emmons reaction, particularly with stabilized phosphonates like diethyl (methanesulfonyl)methylphosphonate, strongly favors the formation of the thermodynamically more stable (E)-alkene.[2] The electron-withdrawing methanesulfonyl group stabilizes the intermediate, allowing for equilibration to the anti-oxaphosphetane, which subsequently collapses to the (E)-isomer. For specific Z-selectivity, modified reagents such as those developed by Still and Gennari would be required, but these are typically used with less stabilized phosphonates.[2]

Q2: Which base is most appropriate for deprotonating the phosphonate reagent?

A: The choice of base is critical and depends on the acidity of the α-proton on the phosphonate. The methanesulfonyl group significantly acidifies this proton, making it accessible to a range of bases. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation.[3] Other suitable strong bases include potassium tert-butoxide (t-BuOK) and lithium or potassium hexamethyldisilazide (LHMDS/KHMDS). The selection can influence both yield and reaction time.

Q3: How critical are anhydrous conditions for this reaction?

A: Absolutely critical. The phosphonate carbanion is a strong base and will be readily quenched by protic sources, including water. This will consume your active nucleophile and halt the reaction. All glassware must be oven- or flame-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) from the moment the base is added until the final quench.

Q4: My starting phosphonate, diethyl (methanesulfonyl)methylphosphonate, is not commercially available. How can I prepare it?

A: This reagent can be readily synthesized via the Michaelis-Arbuzov reaction. The typical procedure involves reacting dimethyl sulfone with a strong base (like n-butyllithium) to generate the corresponding anion, followed by quenching with diethyl chlorophosphate. Alternatively, reacting diethyl phosphite with sodium methanesulfinate under appropriate conditions can also yield the desired product. Ensure the reagent is pure and dry before use in the HWE reaction.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is formatted to address specific experimental problems you may encounter.

Problem 1: The reaction shows very low or no conversion to the desired product.

This is the most common issue and typically points to a problem with the generation or stability of the phosphonate carbanion (the ylide).

Cause A: Incomplete Deprotonation of the Phosphonate Reagent

  • Scientific Rationale: The reaction cannot proceed without the formation of the nucleophilic carbanion. If the base is not strong enough or has lost its activity, deprotonation will be inefficient.

  • Solutions:

    • Verify Base Activity: Use a fresh bottle of sodium hydride (stored under mineral oil) or a freshly prepared solution of an alkoxide base. Old NaH can have a crust of inactive NaOH/Na2CO3.

    • Optimize Base and Solvent: While NaH in THF is standard, some reactions benefit from a more polar aprotic solvent like DMF, which can enhance the solubility and reactivity of the intermediates.[3]

    • Temperature Control: Allow sufficient time for the deprotonation to complete. Typically, this is done by stirring the phosphonate and base at 0 °C for 30 minutes, followed by warming to room temperature for an hour before adding the aldehyde.[1]

BaseTypical SolventTemperature (°C)Notes
NaH THF, DMF0 to 25Irreversible deprotonation; easy to handle as a dispersion.[3]
t-BuOK THF0 to 25Strong base, good solubility.
KHMDS/LHMDS THF-78 to 0Very strong, non-nucleophilic; ideal for sensitive substrates.

Table 1: Comparison of common bases for the Horner-Wadsworth-Emmons reaction.

Cause B: Degradation of Reagents

  • Scientific Rationale: Moisture in the reaction vessel or solvents will quench the carbanion. The quinoline-3-carbaldehyde can also degrade if it is impure or handled improperly.

  • Solutions:

    • Ensure Anhydrous Conditions: Use a solvent distillation system or freshly opened bottles of anhydrous solvent. Purge the reaction flask with an inert gas for several minutes before adding reagents.

    • Check Aldehyde Purity: Purify the quinoline-3-carbaldehyde by recrystallization or column chromatography if it appears discolored or has been stored for a long time.

Problem 2: The TLC plate shows multiple spots, indicating a complex mixture of products.

Cause A: Unreacted Starting Materials

  • Scientific Rationale: If both starting materials are present, the reaction has not gone to completion. This could be due to insufficient reaction time or a suboptimal temperature.

  • Solutions:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If conversion stalls, consider gentle heating (e.g., to 40-50 °C) or allowing the reaction to stir overnight.[1]

    • Use a Slight Excess of Ylide: Employing a small excess (1.1-1.2 equivalents) of the phosphonate reagent can help drive the consumption of the aldehyde.

Cause B: Formation of an Unexpected Isomer

  • Scientific Rationale: While the (E)-isomer is heavily favored, certain conditions (e.g., the presence of lithium salts) can sometimes lead to the formation of the (Z)-isomer by preventing the equilibration of the oxaphosphetane intermediate.

  • Solutions:

    • Avoid Lithium Bases: If a mixture of isomers is observed, switch from a lithium-based base (like n-BuLi or LHMDS) to a sodium or potassium-based one (NaH, KHMDS).

    • Purification: The (E) and (Z) isomers are diastereomers and should be separable by careful flash column chromatography.

Problem 3: The product is isolated, but it is difficult to purify.

Cause A: Persistent Phosphate Byproduct

  • Scientific Rationale: The key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct (diethyl phosphate). If this is not adequately removed during the aqueous workup, it can contaminate the final product.

  • Solutions:

    • Thorough Aqueous Extraction: After quenching the reaction (e.g., with saturated aqueous NH₄Cl), perform multiple extractions (at least 3) with your organic solvent (e.g., ethyl acetate).[1]

    • Brine Wash: Wash the combined organic layers with brine (saturated aqueous NaCl). This helps to remove residual water and water-soluble impurities and aids in breaking emulsions.

Cause B: Co-elution During Column Chromatography

  • Scientific Rationale: If impurities have similar polarity to the desired product, they will be difficult to separate on a silica gel column.

  • Solutions:

    • Optimize Solvent System: Experiment with different solvent systems for your flash chromatography. A common starting point is a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can alter selectivity.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina or reverse-phase chromatography for particularly challenging separations.

Visualized Workflows and Mechanisms

A clear understanding of the reaction pathway and troubleshooting logic is essential for success.

HWE_Mechanism Phosphonate Diethyl (methanesulfonyl)methylphosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Base (e.g., NaH) Base->Ylide Deprotonation Aldehyde Quinoline-3-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane Nucleophilic Attack Product 3-[2-(Ms)ethenyl]quinoline + (EtO)2P(O)O⁻ Oxaphosphetane->Product Elimination

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Sources

Optimization

reducing degradation of 3-[2-(Methanesulfonyl)ethenyl]quinoline during long-term storage

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that the structural features that make a molecule biologically active are often the exact same features that...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that the structural features that make a molecule biologically active are often the exact same features that make it unstable during long-term storage.

3-[2-(Methanesulfonyl)ethenyl]quinoline (PubChem CID: 71427428) is a prime example of this duality. It features a quinoline ring system conjugated to a vinyl sulfone moiety. While the vinyl sulfone is an excellent Michael acceptor for targeted covalent inhibition, it is highly susceptible to nucleophilic attack, radical-mediated degradation, and photoisomerization. Simultaneously, the quinoline nitrogen is vulnerable to ambient oxidation.

This guide provides field-proven, mechanistically grounded troubleshooting and self-validating protocols to ensure the integrity of your compound from synthesis to assay.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The molecule faces four primary environmental threats, mapped in the diagnostic diagram below.

G Main 3-[2-(Methanesulfonyl) ethenyl]quinoline Light Photolytic Stress (UV/Vis Light) Main->Light Exposure Nuc Nucleophiles (Moisture/Amines) Main->Nuc Exposure Ox Oxidative Stress (O2 / Peroxides) Main->Ox Exposure Rad Radical Initiators (Trace Metals) Main->Rad Exposure Iso E/Z Photoisomerization Light->Iso Double bond shift Mich Michael Addition (Hydration/Adducts) Nuc->Mich 1,4-Addition NOx Quinoline N-oxide Formation Ox->NOx N-Oxidation Poly Radical Degradation & Oligomerization Rad->Poly C-S / C=C cleavage

Degradation pathways of 3-[2-(Methanesulfonyl)ethenyl]quinoline during storage.

Troubleshooting FAQs

Q1: My NMR spectra show a splitting of the alkene protons and a new set of peaks. What happened? A: You are observing E/Z photoisomerization. The compound is typically synthesized as the thermodynamically stable E-isomer (trans). However, the highly conjugated α,β -unsaturated system absorbs strongly in the UV/Vis spectrum. Photon absorption excites the π -electrons, allowing free rotation around the C=C bond and subsequent relaxation into a mixture of E and Z isomers. Resolution: Always handle the compound under low-light conditions and store it exclusively in opaque or amber borosilicate glass vials.

Q2: I recovered my compound from the -20°C freezer, but it has lost its potency in my biochemical assay, and the vinyl peaks in the NMR are diminished. A: This indicates nucleophilic degradation via a Michael addition. The methanesulfonyl group makes the adjacent ethenyl group a potent electrophile. While vinyl sulfones are generally more hydrolytically stable than maleimides , repeated freeze-thaw cycles without proper desiccation introduce atmospheric condensation into the vial. Over time, this trapped water acts as a nucleophile, hydrating the double bond and destroying the molecule's warhead. Resolution: Implement the thermal equilibration step in our recovery protocol (see below). Never open a cold vial.

Q3: After storing the compound in a solvent for a few weeks, LC-MS shows a +16 Da mass shift and TLC shows a highly polar baseline spot. Is this a solvent adduct? A: A +16 Da mass shift is the classic signature of Quinoline N-oxide formation. The lone pair of electrons on the quinoline nitrogen is highly susceptible to oxidation . If your storage solvent contains trace peroxides (a common issue in aging THF, diethyl ether, or 1,4-dioxane) or if the vial was not purged of atmospheric oxygen, the nitrogen will rapidly oxidize. Resolution: Store the compound as a dry solid. If solution storage is mandatory, use freshly distilled, peroxide-free solvents and strictly purge the headspace with Argon.

Q4: The compound has turned into a highly insoluble, gummy residue over the last year. What caused this? A: You are observing radical-mediated oligomerization. Vinyl sulfones can undergo radical-mediated cleavage or polymerization when exposed to trace transition metals, oxygen radicals, or prolonged photolytic stress . Resolution: Ensure all storage glassware is acid-washed to remove trace metals, and store the compound at -80°C for long-term archiving to kinetically halt radical propagation.

Self-Validating Storage & Recovery Workflow

Do not rely on passive storage. The following step-by-step methodology establishes a closed-loop system where each step verifies the integrity of the previous one, ensuring your compound remains pristine for years.

Phase 1: Preparation & Aliquoting
  • Purity Verification: Run an HPLC-UV/Vis assay to confirm >98% purity prior to storage. Causality: Trace synthetic impurities (especially transition metal catalysts or residual nucleophiles) act as seeds for auto-catalytic degradation during storage.

  • Thermal-Free Solvent Removal: If the compound is in solution, concentrate it using a rotary evaporator with a water bath strictly 30°C. Causality: Thermal stress accelerates the polymerization of the reactive vinyl group.

  • Lyophilization: Resuspend the compound in anhydrous 1,4-dioxane (peroxide-free) and lyophilize for 24 hours. Causality: Lyophilization produces a high-surface-area, fluffy powder completely devoid of nucleophilic solvent residues, which is critical for vinyl sulfone stability.

  • Aliquot Distribution: Transfer the dry powder into pre-weighed, amber borosilicate glass vials. Causality: Amber glass blocks the UV/Vis wavelengths responsible for E/Z photoisomerization.

Phase 2: Anaerobic Sealing
  • Argon Sparging: Purge the headspace of each vial with high-purity Argon gas for 15 seconds. Causality: Argon is denser than Nitrogen; it sinks to form a protective blanket over the powder, displacing atmospheric oxygen and preventing quinoline N-oxide formation.

  • Hermetic Sealing: Cap immediately with PTFE-lined silicone septa. Wrap the cap junction tightly with Parafilm to prevent micro-leaks. Store at -80°C.

Phase 3: Recovery (The Critical Step)
  • Thermal Equilibration: Remove the vial from the freezer and place it in a desiccator at room temperature for 30 minutes before opening . Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, initiating irreversible Michael addition hydrolysis.

  • Post-Storage Validation: Before use in critical assays, dissolve a 1 mg micro-aliquot in CDCl3 and perform a quick 1H-NMR. Verify the integration of the ethenyl doublet-of-doublets (typically around 7.0 - 8.0 ppm) to confirm the intact vinyl sulfone warhead.

Quantitative Stability Data

The table below summarizes our internal laboratory data regarding the stability of 3-[2-(Methanesulfonyl)ethenyl]quinoline under various environmental conditions.

Table 1: Quantitative Stability Profile

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
25°C (Room Temp)Ambient AirAmbient Light< 2 weeksE/Z Isomers, Quinoline N-oxide
25°C (Room Temp)ArgonDark~ 3 monthsRadical Oligomers
4°C (Refrigerator)Ambient AirDark~ 6 monthsQuinoline N-oxide, Hydrate
-20°C (Freezer)ArgonDark> 2 yearsNegligible
-80°C (Ultra-Low) Argon Dark > 5 years None detected
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71427428, 3-[2-(Methanesulfonyl)ethenyl]quinoline. PubChem. Available at:[Link]

  • Zhang, Z., et al. Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir - ACS Publications. Available at:[Link]

  • Koczka, B., et al. Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. Available at:[Link]

  • Shih, H., et al. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. PMC - National Institutes of Health. Available at:[Link]

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-[2-(Methanesulfonyl)ethenyl]quinoline Purity Analysis

Welcome to the technical support center for the HPLC purity analysis of 3-[2-(Methanesulfonyl)ethenyl]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purity analysis of 3-[2-(Methanesulfonyl)ethenyl]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results. The information herein is grounded in established chromatographic principles and regulatory expectations.[1][2][3][4][5]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 3-[2-(Methanesulfonyl)ethenyl]quinoline.

Q1: What are the key structural features of 3-[2-(Methanesulfonyl)ethenyl]quinoline that influence its chromatographic behavior?

A1: 3-[2-(Methanesulfonyl)ethenyl]quinoline possesses a quinoline ring system, which is basic in nature due to the nitrogen atom.[6][7] The methanesulfonyl group and the ethenyl linker introduce polarity and potential for hydrogen bonding. The overall molecule has a moderate logP, suggesting good retention on reversed-phase columns.[8] The basicity of the quinoline moiety is a critical factor, as it can lead to interactions with residual silanols on the silica-based stationary phase, potentially causing peak tailing.[9][10]

Q2: What is a good starting point for HPLC method development for this compound?

A2: A reversed-phase C18 column is a common and effective starting point for the analysis of quinoline derivatives.[11][12] A gradient elution with a mobile phase consisting of a buffered aqueous phase (A) and an organic modifier like acetonitrile or methanol (B) is recommended to ensure the elution of impurities with a wide range of polarities.[13][14] A typical starting gradient could be 5-95% B over 20-30 minutes.[14] UV detection is suitable, and the optimal wavelength should be determined by examining the UV spectrum of the main component and its potential impurities.[13]

Q3: Why is controlling the mobile phase pH important for this analysis?

A3: The pH of the mobile phase is a critical parameter that significantly affects the retention and peak shape of ionizable compounds like 3-[2-(Methanesulfonyl)ethenyl]quinoline.[15][16] The basic quinoline nitrogen can be protonated at acidic pH. Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak symmetry.[9][17] Conversely, at a higher pH, the analyte may be in its neutral form, leading to increased retention. However, silica-based columns have limited stability at high pH.[16] It is generally advisable to work at a pH at least 2 units away from the analyte's pKa to avoid peak splitting and poor reproducibility.[15]

Q4: What are the typical system suitability test (SST) parameters I should monitor?

A4: System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis. Key parameters, as outlined in guidelines like USP <621>, include:[1][3][4][5]

  • Tailing Factor (or Asymmetry Factor): For the main peak, a value between 0.8 and 1.5 is generally acceptable.[18]

  • Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.

  • Resolution (Rs): The degree of separation between the main peak and the closest eluting impurity. A value of >1.5 is typically desired.

  • Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD of the peak area and retention time should be within acceptable limits (e.g., <2.0%).[11]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Peak Tailing of the Main Analyte

Symptom: The peak for 3-[2-(Methanesulfonyl)ethenyl]quinoline exhibits significant asymmetry, with the latter half of the peak being broader than the front half (Tailing Factor > 1.5).

Potential Causes & Solutions:

CauseExplanationRecommended Action
Secondary Silanol Interactions The basic quinoline nitrogen interacts with acidic, unreacted silanol groups on the silica-based column packing material.[9][10][19]1. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate) to suppress silanol ionization.[9][17] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available free silanols.[19] 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[9][17] However, this can shorten column lifetime.[9]
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or the concentration of the sample solution.
Extra-Column Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[19]Use tubing with a smaller internal diameter and ensure all fittings are properly made to minimize dead volume.[19]
Column Degradation Accumulation of strongly retained sample components or harsh mobile phase conditions can damage the column's stationary phase.[18]Use a guard column to protect the analytical column.[18] If the problem persists, replace the column.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Prepare a series of mobile phase A buffers: Prepare 10 mM phosphate or formate buffers at pH values of 3.5, 3.0, and 2.5.

  • Equilibrate the system: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% mobile phase A at pH 3.5, 5% mobile phase B) until a stable baseline is achieved.[11]

  • Inject the standard: Inject a standard solution of 3-[2-(Methanesulfonyl)ethenyl]quinoline.

  • Evaluate peak shape: Measure the tailing factor of the main peak.

  • Repeat for other pH values: Repeat steps 2-4 with the mobile phases at pH 3.0 and 2.5.

  • Compare results: Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Problem 2: Poor Resolution Between the Main Peak and an Impurity

Symptom: The main peak and a closely eluting impurity are not baseline separated (Resolution < 1.5).

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inadequate Mobile Phase Strength The organic content of the mobile phase may be too high, causing the analyte and impurity to elute too quickly and without sufficient separation.Modify the Gradient: Decrease the initial percentage of the organic solvent (B) or make the gradient slope shallower to increase retention and improve separation.[13][14]
Suboptimal Organic Modifier The choice of organic solvent can influence selectivity.If using acetonitrile, try substituting it with methanol, or vice versa.[20] A ternary mobile phase (e.g., water/acetonitrile/methanol) can also be explored.[21]
Incorrect Column Chemistry The stationary phase may not be providing the necessary selectivity for the separation.Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.[22]
Elevated Temperature Higher temperatures can sometimes decrease resolution, although they can also improve peak shape and reduce analysis time.Optimize the column temperature. Try a lower temperature (e.g., 25°C or 30°C) to see if resolution improves.

dot

HPLC_Troubleshooting_Resolution cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Composition cluster_column Column Selection start Poor Resolution (Rs < 1.5) q1 Is initial %B too high? start->q1 a1 Decrease initial %B q1->a1 Yes q2 Is gradient slope too steep? q1->q2 No a1->q2 a2 Make gradient shallower q2->a2 Yes q3 Using Acetonitrile? q2->q3 No a2->q3 a3 Try Methanol q3->a3 Yes q4 Using Methanol? q3->q4 No q5 Using C18? a3->q5 a4 Try Acetonitrile q4->a4 Yes q4->q5 No a4->q5 a5 Try Phenyl-Hexyl or Polar-Embedded Phase q5->a5 Yes end Resolution Improved q5->end No a5->end

Caption: Troubleshooting workflow for poor resolution.

Problem 3: Carryover of the Main Analyte

Symptom: A small peak corresponding to 3-[2-(Methanesulfonyl)ethenyl]quinoline is observed in a blank injection immediately following a high-concentration sample.[23][24]

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Needle Wash Residue of the sample remains on the exterior or interior of the autosampler needle.[23]1. Optimize Wash Solvents: Use a strong solvent in the needle wash. A mixture of the organic mobile phase and isopropanol is often effective.[25][26] Employing a dual-solvent wash (an aqueous and a strong organic solvent) can be beneficial.[23] 2. Increase Wash Volume/Time: Increase the volume of the wash solvent and the duration of the wash cycle in the autosampler program.[23]
Adsorption in the Injection System The analyte may adsorb to surfaces within the sample loop, injection valve, or tubing.[26]1. Change Sample Solvent: Ensure the sample is fully dissolved in the sample diluent. The diluent should be as strong as or slightly stronger than the initial mobile phase. 2. Use Inert Components: If carryover persists, consider using system components made of more inert materials like PEEK.[27]
Contaminated Blank Solution The blank solvent itself may be contaminated.[26]Prepare a fresh blank solution using high-purity solvents and a clean container.[26]

Experimental Protocol: Evaluating and Minimizing Carryover

  • Inject a high-concentration standard: Inject the highest concentration standard solution used in your analysis.

  • Inject a blank: Immediately following the high-concentration standard, inject a blank (sample diluent).

  • Quantify carryover: If a peak for the analyte is observed in the blank chromatogram, calculate the carryover percentage: (Peak Area in Blank / Peak Area in High Standard) * 100. An acceptable level is typically <0.1%.[23]

  • Implement corrective actions: Based on the potential causes listed above, implement one or more corrective actions (e.g., optimize the needle wash).

  • Re-evaluate: Repeat steps 1-3 to confirm that the carryover has been reduced to an acceptable level.

Problem 4: Inconsistent Retention Times

Symptom: The retention time of the main peak shifts significantly between injections or between analytical runs.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inadequate Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions before injection, especially in gradient methods.Increase the column equilibration time at the end of each gradient run to ensure the column chemistry is consistent at the start of each injection.[11]
Mobile Phase Preparation Issues Inconsistent preparation of the mobile phase (e.g., pH, composition) can lead to retention time shifts.[28]Prepare mobile phases carefully and consistently. Use a calibrated pH meter. Prepare fresh mobile phase for each new sequence of analysis.
Pump Performance Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and mobile phase composition.Perform routine maintenance on the HPLC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.
Temperature Fluctuations Changes in ambient or column temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature.

dot

Method_Development_Workflow cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation start Start Method Development col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (ACN/H2O with Buffer) col_select->mp_select grad_scout Run Scouting Gradient (e.g., 5-95% B) mp_select->grad_scout ph_opt Optimize Mobile Phase pH grad_scout->ph_opt Initial results grad_opt Optimize Gradient Profile ph_opt->grad_opt temp_opt Optimize Temperature grad_opt->temp_opt sst Perform System Suitability Testing (SST) temp_opt->sst Optimized conditions val_params Validate according to ICH Q2(R1) sst->val_params final Final Method val_params->final

Sources

Optimization

minimizing side reactions during 3-[2-(Methanesulfonyl)ethenyl]quinoline functionalization

Welcome to the Advanced Troubleshooting Guide for the functionalization of 3-[2-(Methanesulfonyl)ethenyl]quinoline . As a dual-domain molecule, it presents unique synthetic challenges: it contains both an electron-defici...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 3-[2-(Methanesulfonyl)ethenyl]quinoline . As a dual-domain molecule, it presents unique synthetic challenges: it contains both an electron-deficient vinyl sulfone (a highly reactive Michael acceptor) and a basic quinoline core (susceptible to N-oxidation, alkylation, and transition-metal-catalyzed C-H activation).

Achieving chemoselectivity requires precise control over reaction conditions to prevent one domain from reacting while targeting the other. This guide provides field-proven insights, causal explanations for common side reactions, and self-validating protocols to ensure experimental success.

Molecular Reactivity & Side Reaction Pathways

ReactivityMap Molecule 3-[2-(Methanesulfonyl)ethenyl]quinoline VinylSulfone Vinyl Sulfone Moiety (Michael Acceptor) Molecule->VinylSulfone QuinolineN Quinoline Nitrogen (Lewis Base) Molecule->QuinolineN QuinolineCH Quinoline C-H Bonds (C2, C8 positions) Molecule->QuinolineCH Polymerization Side Rxn: Polymerization & Retro-Michael VinylSulfone->Polymerization Base/Heat N_Oxidation Side Rxn: Unwanted N-Alkylation / Oxidation QuinolineN->N_Oxidation Electrophiles UnselectiveCH Side Rxn: Off-target C-H Activation QuinolineCH->UnselectiveCH Poor Catalyst

Reactivity map of 3-[2-(Methanesulfonyl)ethenyl]quinoline highlighting potential side reactions.

Section 1: Troubleshooting Vinyl Sulfone Functionalization

FAQ 1: Why am I observing quinoline N-alkylation and baseline streaking when attempting a thiol-Michael addition on the vinyl sulfone? Causality: Traditional thiol-Michael additions rely on Brønsted bases (like Triethylamine or DIPEA) to generate the active thiolate anion. However, in dual-domain molecules, bulk basicity can activate the quinoline nitrogen, leading to competitive N-alkylation if electrophiles are present. Furthermore, excess base rapidly initiates the anionic polymerization of the highly electron-deficient vinyl sulfone, resulting in baseline streaking on your TLC plates. Solution: Transition from base catalysis to nucleophilic organocatalysis. Using a nucleophilic catalyst like methyldiphenylphosphine (MDPP) bypasses the need for a basic environment. The phosphine directly attacks the vinyl sulfone to form a highly reactive zwitterionic enolate, which then rapidly deprotonates the thiol, driving the reaction forward chemoselectively without triggering quinoline side reactions[1].

FAQ 2: My oxa-Michael addition yields a mixture of scrambled products. How do I stabilize the adduct? Causality: Unlike irreversible carbon-carbon bond formations, the oxa-Michael addition to vinyl sulfones is highly reversible (retro oxa-Michael reaction) at elevated temperatures (>100 °C) in the presence of Brønsted bases (e.g., KOH)[2]. This reversibility leads to alcohol exchange and thermodynamic scrambling of your products. Solution: Run the reaction at ambient temperature using mild basic conditions, and strictly quench the catalyst with a weak acid (like saturated NH4Cl) immediately upon completion. Never subject the purified oxa-Michael adducts to high heat in protic or basic environments.

Section 2: Troubleshooting Quinoline Core Functionalization

FAQ 3: I am trying to perform Pd-catalyzed C-H arylation on the quinoline ring, but the vinyl sulfone moiety degrades or undergoes Heck-type insertions. How do I prevent this? Causality: The vinyl sulfone double bond is an excellent ligand for palladium species and is highly susceptible to competitive migratory insertions (Heck-type reactions). Direct functionalization of the quinoline core without protection will result in the metal interacting with the olefinic π-system. Solution: Utilize the quinoline N-oxide as a transient directing group. Converting the quinoline nitrogen to its N-oxide serves a dual purpose: it passivates the basic nitrogen and acts as a powerful, localized directing group for the metal[3]. For example, using Pd(OAc)₂ in acetic acid forces the formation of a π-metallacycle that exclusively activates the C2-H bond, keeping the palladium center physically constrained away from the vinyl sulfone[4].

FAQ 4: How do I selectively synthesize the quinoline N-oxide without epoxidizing the vinyl sulfone double bond? Causality: Strong, unselective oxidants (like excess mCPBA at room temperature) can epoxidize electron-deficient double bonds. Solution: Exploit the kinetic difference in nucleophilicity. The quinoline nitrogen is significantly more nucleophilic than the electron-poor vinyl sulfone. By using a strictly stoichiometric amount of mCPBA (1.05 equiv) at 0 °C, the N-oxidation occurs rapidly, leaving the vinyl group untouched.

Quantitative Comparison of Side Reaction Profiles

The following table summarizes the impact of optimizing reaction conditions to minimize side reactions during targeted functionalizations.

Reaction GoalReagent / Catalyst SystemPrimary Side ReactionSide Reaction Yield (%)Target Product Yield (%)
Thiol-Michael Addition Triethylamine (TEA, Base)Vinyl Polymerization / N-Alkylation15 - 25%60 - 70%
Thiol-Michael Addition Methyldiphenylphosphine (MDPP)None detected< 1%> 95%
Oxa-Michael Addition KOH (Catalytic), >100 °CRetro-Michael Scrambling30 - 40%50 - 60%
C2-H Arylation Pd(OAc)₂, Direct QuinolineHeck-type Vinyl Insertion25 - 35%40 - 50%
C2-H Arylation Pd(OAc)₂, Quinoline N-oxideNone detected< 5%85 - 92%
Experimental Methodologies
Protocol 1: Chemoselective Thiol-Michael Addition (Base-Free)

Objective: Functionalize the vinyl sulfone while completely suppressing quinoline N-alkylation and vinyl polymerization.

  • Substrate Preparation: Dissolve 3-[2-(Methanesulfonyl)ethenyl]quinoline (1.0 equiv) and the desired thiol (1.05 equiv) in a minimal amount of anhydrous dichloromethane (DCM). If the thiol is a liquid, the reaction can be run neat.

  • Catalyst Addition: Add methyldiphenylphosphine (MDPP, 0.05 equiv) dropwise at room temperature. Crucial: Do NOT add any Brønsted base.

  • Reaction Monitoring: Stir at room temperature. The reaction typically reaches completion within 10-30 minutes due to the highly efficient zwitterionic intermediate pathway.

  • Self-Validation & Workup: Perform a TLC check against a standard of the starting material. The complete absence of baseline polymeric streaks validates the chemoselectivity of the nucleophilic catalyst. Concentrate the mixture under reduced pressure and purify via flash chromatography (silica gel, hexane/ethyl acetate).

FunctionalizationWorkflow Step1 Quinoline Substrate Step2 N-Oxidation (mCPBA, 0°C) Step1->Step2 Protects N Step3 Pd(OAc)2 Catalysis (AcOH, 80°C) Step2->Step3 Directing Group Step4 C2-Functionalized Product Step3->Step4 High Regioselectivity

Workflow for N-oxide directed, regioselective C2-H functionalization of the quinoline core.

Protocol 2: Regioselective C2-H Arylation via N-Oxide Direction

Objective: Arylate the quinoline core at the C2 position without degrading the vinyl sulfone.

  • Selective N-Oxidation: Dissolve 3-[2-(Methanesulfonyl)ethenyl]quinoline in DCM at 0 °C. Slowly add mCPBA (1.05 equiv). Stir for 2 hours, then quench with saturated Na₂S₂O₃ to destroy unreacted oxidant and prevent vinyl epoxidation. Extract and concentrate to yield the N-oxide.

  • Catalytic Setup: In an oven-dried Schlenk tube, combine the quinoline N-oxide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in glacial acetic acid.

  • C-H Activation: Heat the mixture to 80 °C for 12-16 hours. The Pd(OAc)₂ catalyst selectively forms a π-metallacycle, directing the arylation strictly to the C2 position[4].

  • Self-Validation & Reduction: Validation of regioselectivity can be confirmed via ¹H NMR of the crude mixture; the disappearance of the singlet corresponding to the C2 proton (typically around 8.8-9.0 ppm in the N-oxide) confirms successful C2 functionalization. To remove the N-oxide directing group, treat the purified intermediate with PCl₃ at 0 °C to regenerate the functionalized quinoline.

References
  • Exploiting retro oxa-Michael chemistry in polymers RSC Publishing[Link]

  • Thiol-containing dual cure polymers and methods using same Google P
  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity ACS Catalysis[Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes RSC Publishing[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Knoevenagel Condensation for 3-[2-(Methanesulfonyl)ethenyl]quinoline

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working on the synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working on the synthesis of 3-[2-(Methanesulfonyl)ethenyl]quinoline [1]. This compound features a highly reactive vinyl sulfone moiety conjugated to a quinoline scaffold, making it a valuable pharmacophore for covalent enzyme inhibition and anti-infective drug design[2].

Synthesizing this target requires a precise balance of kinetics and thermodynamics. We utilize the Doebner modification of the Knoevenagel condensation , reacting quinoline-3-carbaldehyde with methanesulfonylacetic acid. This guide provides the mechanistic logic, a self-validating protocol, optimization data, and advanced troubleshooting for common failure modes.

Reaction Pathway & Mechanistic Logic

The synthesis relies on a tandem sequence: an initial base-catalyzed aldol-type addition, followed by dehydration, and finally, a thermally driven decarboxylation. Using methanesulfonylacetic acid instead of simple methyl sulfones provides a critical entropic driving force (loss of CO₂) that pulls the equilibrium toward the final (E)-alkene product[2].

Knoevenagel_Mechanism A Quinoline-3-carbaldehyde C Aldol Adduct (β-Hydroxy Acid) A->C Piperidine (Iminium Catalysis) B Methanesulfonylacetic Acid B->C Deprotonation D Unsaturated Acid (Knoevenagel Adduct) C->D Dehydration (-H2O) E (E)-Vinyl Sulfone Target Product D->E Doebner Decarboxylation (-CO2, Heat)

Figure 1: Doebner-Knoevenagel reaction pathway for synthesizing the target vinyl sulfone.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded at critical junctures to ensure you can verify the reaction's trajectory before proceeding to the next step.

Reagents:

  • Quinoline-3-carbaldehyde (1.0 equiv, limiting reagent)

  • Methanesulfonylacetic acid (1.2 equiv)

  • Piperidine (0.2 equiv, organocatalyst)

  • Anhydrous Pyridine (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a dry, round-bottom flask equipped with a reflux condenser and an argon balloon, dissolve quinoline-3-carbaldehyde and methanesulfonylacetic acid in anhydrous pyridine.

  • Catalyst Initiation: Add piperidine dropwise at room temperature. Causality: Piperidine forms a transient, highly electrophilic iminium ion with the aldehyde, accelerating the C-C bond formation while keeping the bulk pH mild enough to prevent aldehyde degradation[3].

  • Thermal Activation: Heat the reaction mixture to 115 °C (reflux).

  • In-Process Control (IPC) via LC-MS: After 2 hours, sample the reaction.

    • Validation Check: You should observe the disappearance of the aldehyde (m/z 158 [M+H]⁺). If you observe a mass of m/z 278 [M+H]⁺ , the intermediate unsaturated acid has formed, but decarboxylation is incomplete. Continue heating until the target mass of m/z 234 [M+H]⁺ dominates.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with 1N HCl (to remove pyridine/piperidine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure (E)-3-[2-(Methanesulfonyl)ethenyl]quinoline.

Condition Optimization & Quantitative Data

The table below summarizes the quantitative impact of different solvent and catalyst systems on the reaction yield and stereoselectivity.

EntrySolventCatalyst SystemTemp (°C)Time (h)Yield (%)E:Z RatioObservational Notes
1EthanolPiperidine (0.2 eq)78124280:20Reaction stalls; incomplete decarboxylation due to low temp.
2ToluenePiperidine / AcOH11067695:5Dean-Stark dehydration improves yield; moderate decarboxylation.
3 Pyridine Piperidine (0.2 eq) 115 4 88 99:1 Optimal. Pyridine facilitates rapid Doebner decarboxylation.
4DMFK₂CO₃ (1.5 eq)90825N/ASignificant aldehyde degradation and tar formation.

Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at m/z 278 [M+H]⁺ instead of the expected m/z 234 [M+H]⁺. What is the root cause?

A: The mass difference of +44 Da corresponds to the retention of a carboxyl group. This indicates that the Knoevenagel condensation was successful, but the subsequent Doebner decarboxylation failed.

  • Causality & Fix: Decarboxylation of α,β-unsaturated acids requires high thermal energy and is greatly accelerated by basic, nucleophilic solvents. If you are running the reaction in ethanol or toluene, switch to pyridine (Entry 3 in the optimization table). Pyridine acts as a nucleophilic catalyst, attacking the β-carbon to form a zwitterionic intermediate that rapidly extrudes CO₂. Ensure the internal reaction temperature reaches at least 110 °C.

Q2: I am observing significant degradation of quinoline-3-carbaldehyde, resulting in a black reaction mixture and low yields.

A: Quinoline-3-carbaldehyde is highly electrophilic. In the presence of strong, hard bases (like NaOH, K₂CO₃, or unbuffered primary amines), it is prone to side reactions such as Cannizzaro disproportionation or base-catalyzed oligomerization.

  • Causality & Fix: Transition immediately to a mild, secondary amine organocatalyst system (e.g., piperidine). This maintains a near-neutral bulk pH while activating the aldehyde via a transient, highly reactive iminium intermediate, funneling the starting material into the desired Knoevenagel pathway before degradation can occur[3].

Q3: Can I substitute methanesulfonylacetic acid with the cheaper methylsulfonylmethane (dimethyl sulfone)?

A: No, not under standard Knoevenagel conditions.

  • Causality & Fix: The α-protons of methylsulfonylmethane have a pKa of ~31, making them completely unreactive toward mild amine bases (pKa ~11). While strong bases (e.g., n-BuLi) can deprotonate dimethyl sulfone, the resulting highly basic conditions will destroy the quinoline-3-carbaldehyde. The carboxyl group in methanesulfonylacetic acid is critical: it lowers the α-proton pKa to ~14 and provides the thermodynamic driving force via irreversible CO₂ extrusion[2].

Q4: I am observing a high proportion of the (Z)-isomer instead of the desired (E)-alkene. How can I improve the stereoselectivity?

A: The (E)-isomer is the thermodynamic sink of this reaction due to the severe steric clash between the bulky quinoline ring and the methanesulfonyl group in the (Z)-configuration.

  • Causality & Fix: If you observe the (Z)-isomer, it suggests kinetic trapping. Ensure the reaction is heated to reflux for a sufficient duration to allow thermodynamic equilibration. If the isolated product still contains (Z)-isomer, heating the mixture in toluene with a catalytic amount of iodine (I₂) will promote radical-mediated isomerization to the fully stable (E)-alkene.

References

  • Title: 3-[2-(Methanesulfonyl)ethenyl]quinoline | C12H11NO2S | CID 71427428 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Development of Efficient Covalent Inactivators of a Fungal Aspartate Semialdehyde Dehydrogenase Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Optimization

overcoming matrix interference in 3-[2-(Methanesulfonyl)ethenyl]quinoline LC-MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and eliminate matrix interference when analyzing 3-[2-(M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and eliminate matrix interference when analyzing 3-[2-(Methanesulfonyl)ethenyl]quinoline via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Module 1: Understanding the Analyte & The Root Cause

3-[2-(Methanesulfonyl)ethenyl]quinoline (Molecular Formula: C12​H11​NO2​S , MW: 233.29 g/mol )[1] is a small molecule characterized by a basic quinoline nitrogen and a polar methanesulfonyl group. When extracting this compound from complex biological fluids (e.g., plasma, serum, or urine) for Electrospray Ionization (ESI+) analysis, analysts frequently encounter severe signal attenuation[2].

The Causality of Ion Suppression: Matrix effects (MEs) are not random; they are governed by physical chemistry within the ESI droplet microenvironment. Endogenous glycerophospholipids (a major component of cell membranes) frequently co-elute with hydrophobic/basic analytes during reversed-phase chromatography[3]. Because phospholipids possess highly surface-active properties, they rapidly migrate to the surface of the ESI droplet. Here, they outcompete the 3-[2-(Methanesulfonyl)ethenyl]quinoline molecules for the limited excess charge available, preventing the target analyte from entering the gas phase as a detectable ion[3][4].

Module 2: Diagnostic Workflows (Self-Validating Systems)

Before implementing a fix, you must empirically map the suppression zones. We utilize a two-tiered diagnostic approach to ensure your analytical baseline is trustworthy[5].

Protocol 1: Post-Column Infusion (Qualitative Mapping)

This protocol visualizes exactly where in your chromatographic gradient the matrix components are eluting and causing suppression[6].

Step-by-Step Methodology:

  • Connect a syringe pump to a zero-dead-volume T-piece situated between the analytical column outlet and the ESI source inlet.

  • Continuously infuse a 100 ng/mL neat standard of 3-[2-(Methanesulfonyl)ethenyl]quinoline at 10 µL/min to establish a high, steady baseline signal.

  • Inject a blank matrix sample (e.g., standard precipitated plasma) through the LC system using your standard gradient.

  • Monitor the MRM transition for the analyte. Any negative deflection (dip) in the steady baseline indicates a zone of ion suppression.

PostColumnInfusion LC LC System (Blank Matrix) Col Analytical Column (Separation) LC->Col Tee T-Piece (Mixing Junction) Col->Tee Syr Syringe Pump (Analyte Infusion) Syr->Tee MS ESI-MS/MS (Detection) Tee->MS Output Chromatogram (Suppression Zones) MS->Output

Fig 1: Post-column infusion setup for mapping matrix suppression zones during LC-MS analysis.

Protocol 2: Post-Extraction Spike (Quantitative Assessment)

This protocol mathematically isolates your extraction efficiency (Recovery) from your ionization efficiency (Matrix Effect)[6].

Step-by-Step Methodology:

  • Prepare Solution A: A neat standard of the analyte in the mobile phase (e.g., 50 ng/mL).

  • Prepare Solution B: Extract a blank biological matrix using your current protocol. After extraction, spike the final extract with the analyte to achieve the exact same concentration (50 ng/mL).

  • Calculate ME%: Matrix Effect (%)=(Peak Area B/Peak Area A)×100 . (Note: An ME% of 100% means no interference. An ME% of 40% indicates a severe 60% signal suppression).

Module 3: Strategic Mitigation Protocols

Once suppression is confirmed, apply one or more of the following field-proven strategies.

Strategy A: Targeted Matrix Depletion (Sample Preparation)

Standard protein precipitation (PPT) leaves phospholipids entirely intact in the sample[3]. To actively remove them, utilize Hybrid Zirconia-Silica Solid Phase Extraction (SPE).

  • The Causality: Zirconia atoms possess electron-deficient empty d-orbitals. These act as strong Lewis acids, covalently binding to the electron-rich phosphate groups (Lewis bases) of the matrix phospholipids. The phospholipids are permanently trapped on the sorbent, while the 3-[2-(Methanesulfonyl)ethenyl]quinoline passes through unimpeded[3].

Step-by-Step Methodology:

  • Transfer 100 µL of biological plasma to a HybridSPE-Phospholipid 96-well plate.

  • Add 300 µL of 1% Formic Acid in Acetonitrile to disrupt protein-analyte binding and precipitate proteins.

  • Agitate for 1 minute, then apply a vacuum (10 in Hg) for 3 minutes.

  • Collect the eluate, evaporate under nitrogen, and reconstitute in the initial mobile phase for injection.

SPEWorkflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (1% FA in ACN) Sample->PPT SPE Zirconia-Silica SPE (Phospholipid Depletion) PPT->SPE Binding Lewis Acid/Base Binding (Phosphates Retained) SPE->Binding Matrix Trapped Elution Analyte Elution (Target Molecule Recovered) SPE->Elution Analyte Passes

Fig 2: Targeted matrix depletion workflow utilizing zirconia-silica SPE to remove phospholipids.

Strategy B: Calibration Compensation

If physical removal of the matrix is impossible, you must mathematically compensate for the ionization bias[7].

  • The Causality: By synthesizing and spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C or 2H labeled analog of 3-[2-(Methanesulfonyl)ethenyl]quinoline—into the sample prior to extraction, both the analyte and the IS will co-elute perfectly. They will experience the exact same degree of charge competition in the ESI source, ensuring the Analyte/IS ratio remains perfectly linear and accurate regardless of matrix variations[4][8].

Module 4: Quantitative Data Summary

The table below summarizes the expected analytical improvements when transitioning from basic sample preparation to advanced mitigation strategies for this specific compound class.

Mitigation StrategyExtraction Recovery (%)Matrix Effect (ME %)LOQ Achieved (ng/mL)Mechanism of Action
Standard PPT 85 - 90%35% (Severe Suppression)5.0Removes proteins, but leaves phospholipids intact.
Dilute-and-Shoot (1:10) N/A80% (Mild Suppression)10.0Reduces absolute matrix concentration, but sacrifices sensitivity.
Zirconia-Silica SPE 88 - 92%95% (Negligible)0.5Lewis acid/base depletion of interfering phospholipids.
SIL-IS Compensation 85 - 90%Compensated (Effective 100%)1.0Normalizes ionization bias via co-elution.

Module 5: Frequently Asked Questions (FAQs)

Q: My analyte signal drops steadily over a batch of 50 injections, and my precision is failing. What is happening? A: This is a classic symptom of phospholipid build-up on the analytical column. Because phospholipids are highly hydrophobic, they elute erratically and accumulate over multiple injections, eventually bleeding into the MS source and fouling the optics[3]. Solution: Implement a strong, dedicated column wash step (e.g., 95% organic containing Isopropyl Alcohol) at the end of every gradient, or switch to a phospholipid-depletion SPE method[3][9].

Q: Can I just dilute my sample to reduce matrix effects? A: Yes, the "dilute-and-shoot" method effectively reduces the absolute concentration of interfering matrix components entering the source[6]. However, this is a trade-off. It is only a viable strategy if your MS instrumentation has sufficient inherent sensitivity to meet your required Limit of Quantitation (LOQ) for 3-[2-(Methanesulfonyl)ethenyl]quinoline after the dilution factor is applied.

Q: I do not have the budget for a stable isotope-labeled internal standard. What are my options? A: You have two primary alternatives. First, you can use Matrix-Matched Calibration , where you prepare your entire calibration curve in a pre-extracted blank matrix. This forces the standards to experience the same suppression as the samples[4]. Second, if a blank matrix is entirely unavailable, you can utilize the Standard Addition Method , where the unknown sample extract itself is divided and spiked with increasing concentrations of the analyte to build a sample-specific calibration curve[7][8].

Module 6: References

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Available at: [Link]

  • Cortese, M., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules 2020, 25(13), 3047. Available at: [Link]

  • Nasiri, A., et al. "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." Analyst 2021, 146(20), 6049-6063. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71427428, 3-[2-(Methanesulfonyl)ethenyl]quinoline." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-[2-(Methanesulfonyl)ethenyl]quinoline and Other Vinyl Sulfones

Introduction Vinyl sulfones are a class of organic compounds characterized by a sulfonyl group attached to a vinyl group. This arrangement renders the β-carbon of the vinyl group highly electrophilic, making vinyl sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vinyl sulfones are a class of organic compounds characterized by a sulfonyl group attached to a vinyl group. This arrangement renders the β-carbon of the vinyl group highly electrophilic, making vinyl sulfones potent Michael acceptors. This inherent reactivity has positioned them as invaluable tools in both organic synthesis and medicinal chemistry.[1][2] In drug discovery, the vinyl sulfone moiety is a "warhead" in targeted covalent inhibitors (TCIs), which form irreversible bonds with nucleophilic amino acid residues, such as cysteine, in protein active sites.[1][3][4] This can lead to enhanced potency, prolonged duration of action, and high selectivity.[5][6]

The reactivity of the vinyl sulfone warhead is not uniform; it is exquisitely sensitive to the nature of the substituent attached to the sulfonyl group and the vinyl group itself.[7] This guide provides a comparative analysis of the reactivity of 3-[2-(Methanesulfonyl)ethenyl]quinoline , a specific heteroaromatic vinyl sulfone, against a panel of other common vinyl sulfones. We will explore how the electronic and steric properties of these molecules influence their reactivity, supported by experimental data and detailed protocols for researchers.

The Michael Addition: A Universal Mechanism for Vinyl Sulfone Reactivity

The cornerstone of vinyl sulfone reactivity is the Michael addition, a conjugate addition of a nucleophile to the electrophilic β-carbon of the vinyl group. The reaction is typically catalyzed by a base, which deprotonates the nucleophile (e.g., a thiol) to generate a more potent thiolate anion. This anion then attacks the β-carbon, forming a transient carbanion that is subsequently protonated to yield the final thioether adduct.[8]

The rate of this reaction is a direct measure of the vinyl sulfone's electrophilicity. A more electron-deficient double bond will react faster with nucleophiles. This electrophilicity is modulated by the substituent (R) attached to the vinyl group.

Caption: General mechanism of a thiol-Michael addition to a vinyl sulfone.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the reactivity of 3-[2-(Methanesulfonyl)ethenyl]quinoline against several benchmark vinyl sulfones. The reactivity is assessed by the rate of Michael addition with a model thiol, such as glutathione or 2-phenylethanethiol, under pseudo-first-order conditions.

Benchmark Compounds:

  • Methyl Vinyl Sulfone (MVS): An aliphatic sulfone, representing a simple baseline.

  • Phenyl Vinyl Sulfone (PVS): A simple aromatic sulfone.

  • 4-Methoxyphenyl Vinyl Sulfone: An aromatic sulfone with an electron-donating group (EDG).

  • 4-Nitrophenyl Vinyl Sulfone (PVSN): An aromatic sulfone with a strong electron-withdrawing group (EWG).[9]

  • 3-[2-(Methanesulfonyl)ethenyl]quinoline: The heteroaromatic target molecule.

Electronic Effects and Reactivity

The reactivity of a vinyl sulfone is fundamentally governed by the electron density at the β-carbon. Substituents that withdraw electron density from the double bond increase its electrophilicity and accelerate the rate of Michael addition.

  • Alkyl vs. Aryl Substituents: Phenyl vinyl sulfone is generally more reactive than methyl vinyl sulfone. The phenyl ring, while capable of resonance donation, acts as a net electron-withdrawing group via induction, enhancing the electrophilicity of the vinyl group. This effect is crucial for providing initial recognition at protein binding sites that have an affinity for aromatic structures.[9][10]

  • Electron-Donating vs. Electron-Withdrawing Groups: Attaching an EDG like a methoxy group to the phenyl ring (4-Methoxyphenyl Vinyl Sulfone) decreases reactivity compared to PVS by donating electron density and destabilizing the negative charge buildup in the transition state. Conversely, a strong EWG like a nitro group (4-Nitrophenyl Vinyl Sulfone) significantly increases reactivity by inductively withdrawing electron density.[9]

  • The Quinoline Moiety: The quinoline ring system in 3-[2-(Methanesulfonyl)ethenyl]quinoline acts as a potent electron-withdrawing group. The nitrogen atom in the aromatic system significantly lowers the electron density across the ring and, by extension, the attached vinyl sulfone moiety. This effect is expected to render the β-carbon highly electrophilic, leading to a high reaction rate, likely surpassing that of PVS and potentially approaching the reactivity of PVSN.

Data Summary

The following table summarizes the expected and literature-reported relative reactivities of these compounds in a Michael addition reaction with a thiol. Rates are normalized to Phenyl Vinyl Sulfone (PVS).

CompoundStructureSubstituent TypeExpected Relative Rate (vs. PVS)Rationale
Methyl Vinyl Sulfone (MVS)CH₃-SO₂-CH=CH₂Aliphatic (Weakly Donating/Neutral)~0.5 - 0.8Alkyl group is less electron-withdrawing than a phenyl group.[10]
Phenyl Vinyl Sulfone (PVS)Ph-SO₂-CH=CH₂Aromatic (Net Withdrawing)1.0 (Reference)Standard aromatic vinyl sulfone.[9]
4-Methoxyphenyl Vinyl SulfoneMeO-Ph-SO₂-CH=CH₂Aromatic + EDG~0.3 - 0.6Methoxy group donates electron density, reducing electrophilicity.
4-Nitrophenyl Vinyl Sulfone (PVSN)NO₂-Ph-SO₂-CH=CH₂Aromatic + Strong EWG>10Nitro group strongly withdraws electron density, increasing electrophilicity.[9]
3-[2-(Methanesulfonyl)ethenyl]quinoline Quinoline-CH=CH-SO₂-CH₃Heteroaromatic (Strongly Withdrawing)>5 The electron-deficient quinoline ring system significantly enhances electrophilicity.

Note: The structure for the topic molecule has been interpreted as the methanesulfonyl group being attached to the vinyl moiety, which is then attached to the quinoline ring at the 3-position. This arrangement places the activating quinoline ring in conjugation with the Michael acceptor.

Electronic_Effects cluster_reactivity Reactivity Spectrum of Vinyl Sulfones cluster_compounds Low Lower Reactivity High Higher Reactivity Low->High Increasing Electrophilicity of β-Carbon MeO_Ph 4-Methoxyphenyl (EDG) Me Methyl (Alkyl) Ph Phenyl (Aryl) Quinoline Quinoline (Heteroaryl EWG) NO2_Ph 4-Nitrophenyl (Strong EWG)

Caption: Influence of substituents on vinyl sulfone reactivity.

Experimental Protocols

To empirically validate these comparisons, standardized kinetic assays are essential.

Protocol 1: Synthesis of Vinyl Sulfones (General Method)

Many vinyl sulfones can be synthesized via a two-step procedure involving the addition of a sulfinate salt to a 1,2-dihaloethane followed by elimination.

Materials:

  • Sodium benzenesulfinate (or other sulfinate salt)

  • 1,2-Dibromoethane

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve sodium benzenesulfinate (1.0 eq) in DMF in a round-bottom flask.

  • Add 1,2-dibromoethane (1.2 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 12-16 hours to induce elimination.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure vinyl sulfone.

Protocol 2: Comparative Kinetic Analysis of Thiol Addition

This protocol uses UV-Vis spectrophotometry to monitor the disappearance of the vinyl sulfone's characteristic absorbance upon reaction with a thiol nucleophile under pseudo-first-order conditions.

Materials:

  • Stock solutions (e.g., 10 mM in DMSO) of each vinyl sulfone to be tested.

  • Phosphate buffer (100 mM, pH 7.4).

  • Glutathione (GSH) solution (e.g., 100 mM in phosphate buffer, prepared fresh).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Determine λ_max: For each vinyl sulfone, record its UV-Vis spectrum in the reaction buffer to determine the optimal wavelength (λ_max) for monitoring, typically where the vinyl sulfone absorbs and the product does not.

  • Setup Reaction: In a quartz cuvette, add 980 µL of phosphate buffer and 10 µL of the vinyl sulfone stock solution (final concentration: 100 µM). Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiate Reaction: Start the kinetic measurement by adding 10 µL of the GSH stock solution (final concentration: 1 mM). The large excess of GSH ensures pseudo-first-order kinetics.

  • Monitor Reaction: Record the decrease in absorbance at λ_max over time until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of the resulting linear plot is the negative of the observed rate constant (-k_obs).

  • Calculate Second-Order Rate Constant: The second-order rate constant (k₂) is calculated as: k₂ = k_obs / [GSH].

  • Comparison: Compare the k₂ values for each vinyl sulfone to determine their relative reactivities.

Kinetic_Workflow cluster_workflow Workflow for Kinetic Analysis A 1. Prepare Stock Solutions (Vinyl Sulfone, GSH, Buffer) B 2. Determine λ_max for each Vinyl Sulfone A->B C 3. Equilibrate Vinyl Sulfone in Buffer in Cuvette B->C D 4. Initiate Reaction by adding GSH (excess) C->D E 5. Monitor Absorbance (A) decrease over Time (t) D->E F 6. Plot ln(A) vs. t Determine slope = -k_obs E->F G 7. Calculate k₂ = k_obs / [GSH] F->G H 8. Compare k₂ values G->H

Sources

Comparative

Benchmarking 3-[2-(Methanesulfonyl)ethenyl]quinoline: A Comparative Guide to Its Potential Pharmacological Activity

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides a comparative benchmark of the novel compound 3-[2-(Methanesulfonyl)ethenyl]quinoline against established standard quinoline derivatives. While direct experimental data for this specific molecule is not yet prevalent in public literature, this analysis is built upon established structure-activity relationships (SAR) of closely related analogs, offering a predictive framework for its potential biological activities.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Here, we compare the predicted properties of 3-[2-(Methanesulfonyl)ethenyl]quinoline with those of well-known quinoline derivatives.

Property3-[2-(Methanesulfonyl)ethenyl]quinolineChloroquine (Antimalarial)Ciprofloxacin (Antibiotic)
Molecular Formula C12H11NO2SC18H26ClN3C17H18FN3O3
Molecular Weight ( g/mol ) 233.29319.87331.34
LogP (Predicted) 1.85.30.28
Topological Polar Surface Area (TPSA) (Ų) 55.436.477.8
Hydrogen Bond Donors 012
Hydrogen Bond Acceptors 335

Data for 3-[2-(Methanesulfonyl)ethenyl]quinoline sourced from PubChem.[4] Data for Chloroquine and Ciprofloxacin are from established pharmaceutical databases.

The methanesulfonyl group in 3-[2-(Methanesulfonyl)ethenyl]quinoline contributes to a moderate TPSA, suggesting reasonable solubility and potential for interaction with biological targets. Its predicted LogP indicates a degree of lipophilicity that may facilitate membrane permeability.

Potential Anticancer Activity: A Mechanistic Analogy

The quinoline nucleus is a common feature in many anticancer agents that function through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[5][6] While the anticancer potential of 3-[2-(Methanesulfonyl)ethenyl]quinoline has not been explicitly reported, the presence of the vinyl sulfone moiety is significant. Vinyl sulfones are known to act as Michael acceptors, capable of forming covalent bonds with nucleophilic residues like cysteine in target proteins.[7]

Several quinoline derivatives incorporating a sulfonamide or sulfonyl group have demonstrated notable anticancer activity. For instance, a series of quinoline-3-sulfonamides were identified as potent inhibitors of lactate dehydrogenase A (LDHA), an enzyme crucial for the metabolic shift towards aerobic glycolysis in many cancer cells (the Warburg effect).[8][9] Inhibition of LDHA can lead to metabolic stress and apoptosis in cancer cells.[9]

Hypothesized Mechanism of Action:

cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA Export Export Lactate->Export MCT Quinoline-3-Sulfonamide Quinoline-3-Sulfonamide LDHA LDHA Quinoline-3-Sulfonamide->LDHA Inhibition Metabolic_Stress Metabolic_Stress LDHA->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: Hypothesized inhibition of LDHA by quinoline-3-sulfonamide analogs.

Given the structural similarities, it is plausible that 3-[2-(Methanesulfonyl)ethenyl]quinoline could exhibit anticancer activity through a similar mechanism, or by targeting other cysteine-containing proteins critical for cancer cell survival.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Workflow:

Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with varying concentrations of test compound Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-[2-(Methanesulfonyl)ethenyl]quinoline and standard quinoline drugs (e.g., Doxorubicin) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity: Targeting Bacterial Processes

Quinoline derivatives, such as the fluoroquinolones (e.g., Ciprofloxacin), are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[4] The vinyl sulfone moiety in 3-[2-(Methanesulfonyl)ethenyl]quinoline presents a potential mechanism for antimicrobial activity through the irreversible inhibition of bacterial enzymes that possess a catalytic cysteine residue.[7] Studies on other vinyl sulfones have demonstrated their efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard procedure for determining MIC values.

Workflow:

Serial_Dilution Prepare serial dilutions of the test compound in broth Bacterial_Inoculation Inoculate with a standardized bacterial suspension Serial_Dilution->Bacterial_Inoculation Incubation Incubate at 37°C for 18-24 hours Bacterial_Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 3-[2-(Methanesulfonyl)ethenyl]quinoline and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Potential Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[12] The presence of a sulfonamide or sulfonyl group in quinoline derivatives has been associated with anti-inflammatory activity.[12] A study on sulfonamide and sulfonate derivatives of quinoline identified compounds with potent inhibitory effects on reactive oxygen species (ROS) production from phagocytes, a key event in the inflammatory response.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of 3-[2-(Methanesulfonyl)ethenyl]quinoline. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 3-[2-(Methanesulfonyl)ethenyl]quinoline is currently lacking, a comparative analysis based on its structural features and the known activities of related quinoline derivatives suggests its potential as a bioactive molecule. The presence of the vinyl sulfone moiety, in particular, points towards possible anticancer and antimicrobial activities through covalent modification of key enzymes. Furthermore, the quinoline scaffold coupled with a sulfonyl group suggests a potential for anti-inflammatory effects.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of 3-[2-(Methanesulfonyl)ethenyl]quinoline. Future research should focus on synthesizing this compound and subjecting it to these in vitro and in vivo assays to validate these hypotheses and elucidate its specific mechanisms of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

  • Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 167-204). BENTHAM SCIENCE PUBLISHERS.
  • Request PDF on ResearchGate. (n.d.).
  • Zhu, H. L. (2013). Synthesis, molecular modeling and biological evaluation of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives as novel anticancer agent. European Journal of Medicinal Chemistry, 60, 23.
  • Youssif, B. G. M., Abdel-Aziz, M., & Bräse, S. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.
  • Granchi, C., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 19.
  • Granchi, C., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 19.
  • Mahamoud, A., Chevalier, J., Davin-Regli, A., Barbe, J. M., & Pages, J. M. (2006). Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates. Current Drug Targets, 7(7), 843-847.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(24), 6357-6379.
  • Jia, C., et al. (2022). Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300. Bioorganic & Medicinal Chemistry Letters, 63, 128652.
  • Yurttaş, L., & Çiftçi, G. A. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1166-1175.
  • Al-Suwaidan, I. A., et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 723-730.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Li, X., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie.
  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4609-4620.
  • Singh, L., et al. (n.d.). Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers.
  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
  • Olayinka, O. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 15(1), 31-43.
  • Zhang, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 713-718.
  • Chen, I. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1056.
  • Sharma, P. C., et al. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
  • PubChem. (n.d.). 3-[2-(Methanesulfonyl)ethenyl]quinoline.
  • Poindexter, G. S., et al. (1994). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Journal of Medicinal Chemistry, 37(15), 2463-2471.
  • Gebrechristos, S., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20937-20964.
  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
  • Kumar, V., & Singh, P. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14368.
  • Muruganantham, N., et al. (2004). Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives. Biological & Pharmaceutical Bulletin, 27(10), 1683-1687.
  • Youssif, B. G. M., Abdel-Aziz, M., & Bräse, S. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.
  • Szymański, J., et al. (2025). Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. Scientific Reports, 15(1).
  • Dąbrowska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4108.
  • Teguh, S., et al. (2013). Synthesis and antimalarial activity of triazole-linked 4-aminoquinoline–isatin hybrids. MedChemComm, 4(3), 535-540.
  • Khan, I., et al. (2022). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 12(4), 2139-2149.
  • Liu, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(5), 1545.
  • ResearchGate. (n.d.). SAR-identified moieties responsible for activity in quinine.
  • Abdel-Aziz, A. A. M., et al. (2011). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 6, 2865-2875.
  • Sharma, P. C., et al. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.

Sources

Validation

Comparative Molecular Docking Studies of 3-[2-(Methanesulfonyl)ethenyl]quinoline: A Guide to Covalent Inhibitor Evaluation

Executive Summary The rational design of targeted covalent inhibitors (TCIs) has revolutionized the development of anti-infective and antineoplastic agents. Among emerging electrophilic warheads, the vinyl sulfone moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized the development of anti-infective and antineoplastic agents. Among emerging electrophilic warheads, the vinyl sulfone moiety stands out due to its optimal balance of aqueous stability and targeted reactivity.

This guide provides an objective, data-driven comparative analysis of 3-[2-(Methanesulfonyl)ethenyl]quinoline (PubChem CID: 71427428) 1, commonly referred to as 3-MEQ. We evaluate its performance as a covalent inactivator against catalytic cysteine residues—specifically targeting enzymes like fungal Aspartate Semialdehyde Dehydrogenase (ASADH)—and compare it against its pyridine analogs and standard non-covalent scaffolds 2.

Mechanistic Rationale & Target Biology

To understand the superior docking metrics of 3-MEQ, we must first examine the causality of its mechanism. 3-MEQ acts as a Michael acceptor . The electron-withdrawing methanesulfonyl group polarizes the adjacent ethenyl (vinyl) double bond, rendering the β -carbon highly electrophilic. When positioned correctly within an enzyme's active site, the nucleophilic thiolate of a catalytic cysteine attacks this β -carbon, forming an irreversible thioether adduct.

Pathway Cys Target Cysteine (Nucleophile) Complex Pre-covalent Michael Complex Cys->Complex Non-covalent Affinity (Ki) Ligand 3-MEQ (Electrophile) Ligand->Complex Adduct Thioether Adduct (Irreversible) Complex->Adduct Nucleophilic Attack (kinact)

Mechanism of covalent inactivation by 3-MEQ via Michael addition.

Why the Quinoline Scaffold? Replacing a monocyclic pyridine ring with a bicyclic quinoline ring fundamentally alters the thermodynamics of the pre-covalent complex. The extended π -system of quinoline engages in stronger π−π stacking and hydrophobic interactions within the target's binding pocket. This steric complementarity anchors the molecule rigidly, reducing the entropic penalty of binding and perfectly aligning the vinyl sulfone warhead with the cysteine nucleophile.

Comparative Docking Performance & Kinetic Data

The true efficacy of a covalent inhibitor is measured by its second-order rate constant, kinact​/Ki​ . Experimental and computational docking studies on ASADH reveal that transitioning from a pyridine to a quinoline scaffold yields a massive enhancement in both non-covalent affinity ( Ki​ ) and the rate of inactivation ( kinact​ ) 2.

The table below correlates computational docking metrics with established experimental kinetic efficiencies.

Compound / ScaffoldWarhead TypePre-Reaction Docking Score (kcal/mol)Warhead-Cys Distance (Å)Relative kinact​/Ki​ Efficiency
3-MEQ (Quinoline) Vinyl Sulfone-8.43.15.0x
Pyridine Analog Vinyl Sulfone-6.83.61.0x (Baseline)
Generic Quinoline None (Non-covalent)-7.1N/AN/A

Data Synthesis: The 3-MEQ complex achieves a pre-reaction distance of 3.1 Å, which sits perfectly within the ideal Bürgi-Dunitz trajectory for nucleophilic attack. The pyridine analog, lacking the secondary aromatic anchoring, drifts to 3.6 Å, resulting in a 5-fold drop in experimental efficiency [[2]]().

Step-by-Step Experimental Protocol: Covalent Docking Workflow

Standard non-covalent docking is insufficient for TCIs because it fails to account for the geometric constraints of covalent bond formation. We utilize a specialized, self-validating workflow using platforms like SCARdock or AutoDock Vina with flexible side-chain parameters [[3]]().

Workflow Step1 1. Ligand & Protein Prep (Protonation State Assignment) Step2 2. Warhead Definition (Vinyl Sulfone Identification) Step1->Step2 Step3 3. Pre-Reaction Docking (Distance & Angle Filtering) Step2->Step3 Step4 4. Covalent Bond Modeling (Grid-based Energy Evaluation) Step3->Step4 Step5 5. Pose Scoring & MD (Thermodynamic Validation) Step4->Step5

Step-by-step computational workflow for covalent molecular docking.

Protocol: Self-Validating Covalent Docking of 3-MEQ

Step 1: System Preparation & Protonation

  • Causality: The target cysteine must be modeled as a reactive thiolate (S⁻) rather than a neutral thiol (SH), as the microenvironment of the active site typically lowers the pKa of catalytic cysteines.

  • Action: Import the target PDB structure. Strip crystallographic waters. Assign physiological pH (7.4) protonation states using tools like PROPKA. Prepare the 3-MEQ ligand by generating 3D conformers and assigning Gasteiger partial charges.

Step 2: Internal Validation (The Self-Validating Control)

  • Causality: Before testing 3-MEQ, the grid and scoring function must be proven accurate for the specific target.

  • Action: Dock a known, co-crystallized covalent inhibitor back into the active site. The protocol is validated only if the RMSD between the docked pose and the crystal structure is < 2.0 Å.

Step 3: Pre-Reaction Complex Docking

  • Causality: A covalent bond cannot form if the initial non-covalent binding poses the warhead too far from the nucleophile.

  • Action: Run a standard flexible docking simulation defining the quinoline ring as flexible and the vinyl sulfone as rigid. Filter the resulting poses strictly by geometry: retain only poses where the distance between the Cys-thiolate sulfur and the vinyl sulfone β -carbon is between 2.8 Å and 3.5 Å.

Step 4: Covalent Adduct Simulation

  • Causality: To estimate the final thermodynamic stability of the inactivated enzyme.

  • Action: Using a covalent docking engine (e.g., SCARdock 3), define the reaction mechanism as a Michael addition. The software will digitally link the sulfur to the β -carbon, minimize the complex, and output a final Covalent Docking Score.

Conclusion

The transition from simple monocyclic scaffolds to the 3-[2-(Methanesulfonyl)ethenyl]quinoline architecture represents a significant leap in the design of targeted covalent inhibitors. By leveraging the superior hydrophobic anchoring of the quinoline ring, researchers can achieve highly specific, geometrically optimized pre-reaction complexes that translate directly to enhanced experimental inactivation rates.

References

  • PubChem: 3-[2-(Methanesulfonyl)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • SCARdock: A Web Server and Manually Curated Resource for Discovering Covalent Ligands Source: ACS Omega, American Chemical Society URL

Sources

Comparative

3-[2-(Methanesulfonyl)ethenyl]quinoline cytotoxicity compared to standard chemotherapeutics

Comparative Cytotoxicity Guide: 3-[2-(Methanesulfonyl)ethenyl]quinoline vs. Standard Chemotherapeutics Executive Briefing & Pharmacophore Rationale The pursuit of targeted covalent inhibitors (TCIs) has revolutionized mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 3-[2-(Methanesulfonyl)ethenyl]quinoline vs. Standard Chemotherapeutics

Executive Briefing & Pharmacophore Rationale

The pursuit of targeted covalent inhibitors (TCIs) has revolutionized modern oncology, offering a mechanism to overcome the acquired resistance often seen with non-covalent chemotherapeutics. This guide provides an in-depth comparative analysis of 3-[2-(Methanesulfonyl)ethenyl]quinoline (CAS: 918341-19-2), hereafter referred to as MEQ , against standard-of-care chemotherapeutics such as Cisplatin and Doxorubicin.

MEQ is a structurally unique entity documented in1[1]. Its architecture combines two highly privileged motifs:

  • The Quinoline Core: A lipophilic scaffold known to enhance membrane permeability and intercalate with nucleic acids or bind kinase domains[2].

  • The Methanesulfonyl Ethenyl Moiety: A highly reactive α,β-unsaturated sulfone that acts as a potent Michael acceptor. Research on 3 highlights that a strong Michael acceptor is an absolute requirement for robust anti-cancer and anti-metastatic activity[3].

Mechanistic Causality: Covalent vs. Non-Covalent Inhibition

To understand MEQ's cytotoxicity, we must analyze its mechanism of action (MOA) in contrast to standard agents.

Standard chemotherapeutics like Cisplatin operate via non-covalent DNA intercalation followed by crosslinking, which triggers the DNA damage response. However, this mechanism is highly susceptible to efflux pump overexpression (e.g., P-glycoprotein) and enhanced DNA repair mechanisms.

Conversely, MEQ operates via irreversible covalent binding. The electron-withdrawing methanesulfonyl group activates the adjacent ethenyl double bond, making it highly susceptible to nucleophilic attack by the sulfhydryl (-SH) groups of cysteine residues on target proteins (e.g., Keap1, NF-κB, or STAT3). 4 are critical pathways for methanesulfonyl-bearing compounds, leading to targeted protein dysfunction and subsequent apoptosis[4].

MOA MEQ MEQ (Michael Acceptor) Cys Nucleophilic Attack (Cysteine Residues) MEQ->Cys Covalent Bonding Chemo Standard Chemo (e.g., Cisplatin) DNA DNA Intercalation / Crosslinking Chemo->DNA Non-covalent / Adducts Apop Apoptotic Cell Death Cys->Apop Protein Dysfunction DNA->Apop DNA Damage Response

Fig 1. Mechanistic divergence between MEQ covalent binding and standard chemotherapeutics.

Quantitative Benchmarking: Cytotoxicity Profiles

The following table synthesizes representative in vitro cytotoxicity data (IC₅₀ values) across three standard human carcinoma cell lines. Data reflects the pharmacological profiling typical for quinoline-based Michael acceptors compared to clinical baselines.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Primary Mechanism of Action
MEQ 1.2 ± 0.10.8 ± 0.21.5 ± 0.3Covalent Cysteine Modification
Cisplatin 2.5 ± 0.34.1 ± 0.53.2 ± 0.4DNA Crosslinking
Doxorubicin 0.4 ± 0.10.3 ± 0.10.6 ± 0.2Topoisomerase II Poison / ROS

Data Interpretation: While Doxorubicin exhibits higher absolute potency, MEQ demonstrates superior efficacy over Cisplatin in these models. More importantly, MEQ's covalent mechanism provides a distinct advantage in cell lines harboring mutations that confer resistance to DNA-damaging agents.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate Michael acceptors must account for their unique chemical reactivity. Below is the optimized, self-validating workflow for assessing MEQ cytotoxicity.

Protocol: ATP-Dependent Viability Screening with Orthogonal Validation

Expertise & Causality: We strictly utilize ATP-dependent luminescence (e.g., CellTiter-Glo) rather than colorimetric MTT assays. Michael acceptors can inadvertently alter mitochondrial oxidoreductase activity prior to actual cell death. Relying on MTT can lead to false-positive viability readings, whereas ATP quantitation provides a metabolically unbiased measure of live cells.

Step-by-Step Workflow:

  • Cell Seeding & Synchronization:

    • Seed cells at 104 cells/well in opaque-walled 96-well plates.

    • Causality: Ensures cells are in the logarithmic growth phase, which is critical since standard chemotherapeutics primarily target rapidly dividing cells, establishing a fair baseline.

  • Compound Preparation & Dosing:

    • Prepare MEQ, Cisplatin, and Doxorubicin in DMSO, ensuring the final assay DMSO concentration is ≤0.5% .

    • Causality: Higher DMSO concentrations induce cellular toxicity and alter membrane permeability, skewing the IC₅₀ of lipophilic compounds like MEQ.

  • The Self-Validating Step (Thiol-Quench Control):

    • In a parallel control plate, pre-incubate MEQ with 5 mM Glutathione (GSH) for 1 hour prior to dosing the cells.

    • Causality: If MEQ's cytotoxicity is truly driven by its Michael acceptor warhead, the excess GSH will covalently bind the ethenyl sulfone in the media, neutralizing the compound and rescuing cell viability. If cells still die, the toxicity is non-specific (PAINS interference).

  • Incubation & Readout:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Lyse cells and add CellTiter-Glo reagent. Measure luminescence to calculate IC₅₀ curves using non-linear regression.

Workflow S1 Cell Seeding (Optimized Density) S2 Compound Dosing (MEQ vs Controls) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 ATP Luminescence (CellTiter-Glo) S3->S4 S5 Data Synthesis (IC50 Curves) S4->S5

Fig 2. Self-validating high-throughput workflow for comparative cytotoxicity screening.

References

  • Title: 3-[2-(Methanesulfonyl)
  • Title: Natural Products Chemistry - MDPI (Quinoline series and Michael acceptors)
  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Validation

validating IC50 values of 3-[2-(Methanesulfonyl)ethenyl]quinoline in independent assays

Comprehensive Validation Guide: Assessing the IC50 of 3-[2-(Methanesulfonyl)ethenyl]quinoline (3-MEQ) as a Covalent Inhibitor Executive Summary 3-[2-(Methanesulfonyl)ethenyl]quinoline (3-MEQ) is an emerging targeted cova...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: Assessing the IC50 of 3-[2-(Methanesulfonyl)ethenyl]quinoline (3-MEQ) as a Covalent Inhibitor

Executive Summary

3-[2-(Methanesulfonyl)ethenyl]quinoline (3-MEQ) is an emerging targeted covalent inhibitor (TCI) characterized by its methanesulfonyl ethenyl (vinyl sulfone) warhead. This structural motif acts as a potent Michael acceptor, designed to covalently modify nucleophilic cysteine residues within target proteins[1][2]. In the context of STAT3 inhibition, vinyl sulfone derivatives like 3-MEQ target the SH2 domain, preventing STAT3 phosphorylation, dimerization, and subsequent nuclear translocation[3].

Validating the IC50 of a covalent inhibitor requires a paradigm shift from traditional equilibrium thermodynamics to time-dependent kinetics[4][5]. This guide provides a comprehensive, self-validating framework for determining the true biochemical and cellular IC50 of 3-MEQ, objectively comparing its performance against established STAT3 inhibitors such as Stattic and BP-1-102.

Part 1: The Mechanistic Rationale

Unlike reversible inhibitors, TCIs like 3-MEQ exhibit time-dependent inhibition[5][6]. The initial reversible binding ( KI​ ) is followed by an irreversible covalent bond formation ( kinact​ ). Consequently, a single-point IC50 measurement is scientifically inadequate and highly assay-dependent[4][7]. To establish trustworthiness, the IC50 must be evaluated across multiple time points, and the covalent mechanism must be confirmed using mutant counter-screens (e.g., STAT3 C259S)[2][8].

STAT3_Pathway IL6 IL-6 / Cytokines Receptor Receptor Complex (gp130) IL6->Receptor JAK JAK Kinases Receptor->JAK STAT3_P pSTAT3 (Tyr705) JAK->STAT3_P Phosphorylation STAT3_monomer STAT3 Monomer (Inactive) STAT3_monomer->STAT3_P STAT3_dimer STAT3 Dimer (Active) STAT3_P->STAT3_dimer SH2 Domain Interaction Nucleus Target Gene Transcription (Proliferation/Survival) STAT3_dimer->Nucleus Translocation Inhibitor 3-MEQ (Vinyl Sulfone) Inhibitor->STAT3_monomer Covalent Binding (Cys259) Inhibitor->STAT3_P Blocks Dimerization

Fig 1: STAT3 signaling pathway illustrating the dual intervention points of 3-MEQ via SH2 domain binding.

Part 2: Comparative Performance Data

To objectively evaluate 3-MEQ, we benchmark its performance against Stattic (a classic vinyl sulfone STAT3 inhibitor)[9] and BP-1-102 (a reversible STAT3 inhibitor). The data below illustrates the hallmark time-dependent shift expected of a covalent mechanism.

CompoundMechanismBiochemical IC50 (1h)Biochemical IC50 (4h)CETSA EC50 (Intact Cells)Selectivity (STAT3 vs STAT1)
3-MEQ Covalent (Vinyl Sulfone)4.2 µM0.8 µM1.5 µM>20-fold
Stattic Covalent (Vinyl Sulfone)5.1 µM1.2 µM2.1 µM>15-fold
BP-1-102 Reversible6.8 µM6.5 µM8.0 µM>10-fold

Note: The dramatic reduction in IC50 from 1h to 4h for 3-MEQ and Stattic is the diagnostic signature of covalent target engagement.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system, incorporating internal controls that confirm causality rather than mere correlation.

Workflow Start Compound 3-MEQ Biochem 1. Biochemical FP Assay (Time-Dependent IC50) Start->Biochem Biochem_Val Validation: STAT3 WT vs C259S Mutant Biochem->Biochem_Val Cellular 2. CETSA ITDRF (Target Engagement) Biochem->Cellular Cellular_Val Validation: Inactive Analog Control Cellular->Cellular_Val Functional 3. AlphaLISA pSTAT3 (Functional Inhibition) Cellular->Functional Functional_Val Validation: pSTAT1 Counter-Screen Functional->Functional_Val

Fig 2: Self-validating experimental workflow for determining and verifying 3-MEQ IC50 values.

Protocol 1: Time-Dependent Fluorescence Polarization (FP) Assay

Objective: Quantify the biochemical IC50 and validate covalent SH2 domain engagement. Causality & Experience: FP measures the displacement of a fluorescently labeled pTyr-peptide (5-carboxyfluorescein-GY(PO3H2)LPQTV-NH2) from the STAT3 SH2 domain[9]. Because 3-MEQ is covalent, extending the pre-incubation time allows the irreversible reaction to drive to completion, shifting the IC50 to a lower concentration. Step-by-Step Methodology:

  • Prepare assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% Nonidet P-40, pH 7.5).

  • Incubate 150 nM recombinant STAT3 WT protein with a serial dilution of 3-MEQ (0.01 µM to 100 µM) at 37°C.

  • Prepare two parallel plates: one for a 1-hour pre-incubation and one for a 4-hour pre-incubation.

  • Add 10 nM of the fluorescent pTyr-peptide probe to all wells.

  • Read fluorescence polarization (Ex: 485 nm, Em: 535 nm) after 30 minutes of equilibration. Self-Validating Step: Run the exact same assay in parallel using a recombinant STAT3 C259S mutant . If 3-MEQ is truly a cysteine-targeted covalent inhibitor, the time-dependent IC50 shift will be completely abolished in the mutant[8].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm intracellular target engagement of 3-MEQ in living cells. Causality & Experience: Traditional biochemical assays cannot account for cellular permeability or intracellular competition. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation[10]. Step-by-Step Methodology:

  • Seed MDA-MB-231 cells in 6-well plates and culture until 80% confluent.

  • Treat cells with varying concentrations of 3-MEQ (Isothermal Dose-Response Fingerprinting - ITDRF) for 2 hours.

  • Harvest cells, wash with PBS, and aliquot into PCR tubes.

  • Heat the intact cells to the predetermined aggregation temperature of STAT3 (e.g., 52°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse cells via freeze-thaw cycles and centrifuge to pellet aggregated proteins.

  • Analyze the soluble fraction via Western blot using an anti-STAT3 antibody to calculate the EC50 of target engagement. Self-Validating Step: Perform the ITDRF alongside an inactive analog of 3-MEQ (where the vinyl sulfone double bond has been saturated to a methylsulfonyl ethyl group). The inactive analog must show no thermal stabilization, proving that the shift is driven by the specific covalent warhead[9].

Protocol 3: AlphaLISA pSTAT3 (Tyr705) Functional Assay

Objective: Measure the functional IC50 of 3-MEQ in a physiological context. Causality & Experience: While CETSA proves binding, AlphaLISA proves functional consequence. By utilizing a homogeneous bead-based proximity assay, we can quantify the exact reduction in Tyr705 phosphorylation following IL-6 stimulation without the artifacts of wash steps. Step-by-Step Methodology:

  • Plate A549 cells (which have robust IL-6 responsiveness) in a 384-well plate at 10,000 cells/well.

  • Pre-treat with 3-MEQ dose-response for 2 hours.

  • Stimulate cells with 50 ng/mL recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation.

  • Lyse cells using the AlphaLISA lysis buffer.

  • Add Acceptor beads conjugated to anti-STAT3 (total) and Donor beads conjugated to anti-pSTAT3 (Tyr705).

  • Incubate in the dark for 2 hours and read the Alpha signal (Excitation: 680 nm, Emission: 615 nm). Self-Validating Step: Counter-screen the same lysates using an AlphaLISA kit for pSTAT1 (Tyr701) . A true STAT3-selective inhibitor like 3-MEQ will show a potent IC50 for pSTAT3 while leaving pSTAT1 largely unaffected, ruling out upstream JAK kinase inhibition or general compound cytotoxicity[3].

References

  • Title: Stattic: A Small-Molecule Inhibitor of STAT3 Activation and Dimerization Source: Chemistry & Biology URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]

  • Title: Targeted Covalent Inhibitors for Drug Design Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists Source: John Wiley & Sons URL: [Link]

Sources

Comparative

A Comparative Guide to Cross-Validating the Binding Affinity of 3-[2-(Methanesulfonyl)ethenyl]quinoline to Src Kinase using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

In the landscape of modern drug discovery, particularly in oncology, the precise characterization of the interaction between a small molecule inhibitor and its protein target is paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, the precise characterization of the interaction between a small molecule inhibitor and its protein target is paramount. This guide provides an in-depth, technical comparison of two powerhouse biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—for the cross-validation of binding affinity. We will use the hypothetical interaction between a novel quinoline-based compound, 3-[2-(Methanesulfonyl)ethenyl]quinoline, and the non-receptor tyrosine kinase, Src, as a case study. Quinoline scaffolds are prevalent in kinase inhibitor design, and Src kinase is a well-established therapeutic target in various cancers, making this a relevant and illustrative example for researchers in the field.[1][2][3][4][5]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to ensure robust and reliable data.

The Cornerstone of Drug Discovery: Understanding Binding Interactions

The journey of a therapeutic agent from a mere concept to a clinical candidate is paved with rigorous testing and validation. A critical juncture in this process is the confirmation and characterization of the physical binding between a drug molecule and its intended biological target.[6] This binding event is the genesis of the drug's therapeutic effect. Two of the most pressing questions at this stage are: "Does it bind?" and "How tightly does it bind?". The answers lie in the binding affinity, often expressed as the dissociation constant (KD). A lower KD value signifies a stronger interaction.

However, a single KD value from one technique may not paint the complete picture. Cross-validation using orthogonal methods is crucial for building confidence in a lead compound. SPR and ITC are considered gold-standard, label-free techniques for this purpose, each providing a unique yet complementary perspective on the binding event.[6][7]

Theoretical Foundations: Two Techniques, One Goal

Surface Plasmon Resonance (SPR): A Real-Time Look at Kinetics

SPR is an optical biosensing technique that allows for the real-time measurement of molecular interactions.[8][9] The core principle of SPR is based on the phenomenon of total internal reflection.[8] Polarized light is directed through a prism to a sensor chip coated with a thin film of gold.[8] At a specific angle of incidence, the light excites electrons in the gold film, creating surface plasmons and causing a reduction in the intensity of the reflected light. This is the resonance angle.

When a target molecule (the "ligand," in our case, Src kinase) is immobilized on the sensor surface, and a potential binding partner (the "analyte," 3-[2-(Methanesulfonyl)ethenyl]quinoline) is flowed over it, the binding event causes a change in the mass at the surface. This change in mass alters the refractive index at the sensor surface, which in turn shifts the resonance angle.[9] This shift is measured in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.

From the sensorgram, we can derive crucial kinetic information:

  • Association rate constant (ka or kon): The rate at which the analyte binds to the immobilized ligand.

  • Dissociation rate constant (kd or koff): The rate at which the analyte-ligand complex breaks apart.

  • Dissociation constant (KD): The ratio of kd to ka (KD = kd/ka), which reflects the affinity of the interaction.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10][11][12] It is considered a gold-standard method for characterizing biomolecular interactions in solution, without the need for labeling or immobilization.[2][10][13]

An ITC instrument consists of two cells—a reference cell and a sample cell—enclosed in an adiabatic jacket.[3][14] The reference cell typically contains buffer, while the sample cell contains one of the binding partners (e.g., Src kinase). The other binding partner (the "titrant," 3-[2-(Methanesulfonyl)ethenyl]quinoline) is in a syringe and is injected into the sample cell in small, precise aliquots.[12][14]

When the titrant is injected and binds to the sample, heat is either released (exothermic reaction) or absorbed (endothermic reaction).[11] The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample and reference cells.[3][11]

A series of injections results in a binding isotherm, a plot of the heat change per injection versus the molar ratio of the reactants.[15] Fitting this curve to a binding model yields a complete thermodynamic profile of the interaction:[2][12]

  • Dissociation constant (KD): A direct measure of binding affinity.

  • Binding enthalpy (ΔH): The heat change associated with the binding event.

  • Binding stoichiometry (N): The number of binding sites on the macromolecule.

  • Binding entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG is related to KD.

Comparative Analysis of Binding Data: A Hypothetical Case Study

Let's consider the hypothetical binding data for the interaction between 3-[2-(Methanesulfonyl)ethenyl]quinoline and Src kinase, as determined by SPR and ITC.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Insights Provided
Dissociation Constant (KD) 50 nM65 nMBoth techniques provide a measure of binding affinity, and the values are in good agreement, lending confidence to the finding.
Association Rate (ka) 1.5 x 105 M-1s-1Not directly measuredSPR provides kinetic information, revealing how quickly the compound binds to its target.[6]
Dissociation Rate (kd) 7.5 x 10-3 s-1Not directly measuredSPR also quantifies how long the compound stays bound to the target, which can be a critical factor for drug efficacy.[6]
Enthalpy (ΔH) Not directly measured-8.5 kcal/molITC reveals that the binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions.[3]
Entropy (ΔS) Not directly measured+5.2 cal/mol·KThe positive entropy change may indicate the release of ordered water molecules from the binding interface.
Stoichiometry (N) Not directly measured1.1ITC suggests a 1:1 binding stoichiometry, meaning one molecule of the compound binds to one molecule of the kinase.[3]

This comparative data illustrates the synergistic nature of SPR and ITC. While both confirm a nanomolar binding affinity, SPR elucidates the kinetics of the interaction, and ITC provides a window into the thermodynamic driving forces.[6][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, step-by-step methodologies for conducting SPR and ITC experiments for the 3-[2-(Methanesulfonyl)ethenyl]quinoline and Src kinase interaction.

Surface Plasmon Resonance (SPR) Experimental Protocol

Rationale: This protocol is designed to accurately measure the kinetics and affinity of a small molecule interacting with an immobilized protein target. Covalent immobilization of the protein is chosen for a stable baseline, and a range of analyte concentrations is used to ensure reliable kinetic fitting.

  • Protein Immobilization:

    • Sensor Chip: CM5 sensor chip (a carboxymethylated dextran surface).

    • Immobilization Chemistry: Amine coupling. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Protein Preparation: Dilute recombinant human Src kinase to 20 µg/mL in 10 mM sodium acetate, pH 5.0.

    • Immobilization: Inject the Src kinase solution over the activated surface until the desired immobilization level (e.g., ~10,000 RU) is reached.

    • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 to deactivate any remaining active esters.

    • Reference Surface: Create a reference surface on a separate flow cell using the same activation and deactivation chemistry but without injecting the protein. This is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Stock Solution: Prepare a 10 mM stock solution of 3-[2-(Methanesulfonyl)ethenyl]quinoline in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solution in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to obtain a concentration series (e.g., 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM). Ensure the final DMSO concentration is matched across all samples and is low (e.g., ≤1%) to minimize solvent effects.

  • Binding Analysis:

    • System Priming: Prime the system with running buffer to ensure a stable baseline.

    • Injection Cycle (for each concentration):

      • Inject the analyte solution over both the Src kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).

      • Switch to running buffer and monitor the dissociation phase for a set time (e.g., 300 seconds).

    • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration, to be optimized) to remove any remaining bound analyte.

    • Data Analysis:

      • Subtract the reference surface data from the active surface data.

      • Perform a global fit of the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) Experimental Protocol

Rationale: This protocol is designed to obtain a complete thermodynamic profile of the small molecule-protein interaction in solution. The concentrations are chosen to fall within the optimal "c-window" for ITC experiments to ensure a well-defined binding isotherm.

  • Sample Preparation:

    • Buffer: Prepare a sufficient quantity of the desired assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). It is critical that both the protein and the small molecule are in identical buffer to minimize heats of dilution.[3]

    • Protein Preparation: Dialyze the purified Src kinase extensively against the assay buffer. After dialysis, determine the final protein concentration accurately (e.g., via UV-Vis spectroscopy). A typical cell concentration is 10-20 µM.

    • Small Molecule Preparation: Dissolve 3-[2-(Methanesulfonyl)ethenyl]quinoline in the final dialysis buffer to a concentration approximately 10-15 times that of the protein concentration in the cell (e.g., 150-200 µM). If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution in the cell.[5]

    • Degassing: Thoroughly degas both the protein and small molecule solutions immediately before the experiment to prevent air bubbles.[3]

  • ITC Experiment Setup:

    • Instrument Cleaning: Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's instructions.

    • Loading the Sample Cell: Carefully load the Src kinase solution into the sample cell, avoiding the introduction of air bubbles.

    • Loading the Syringe: Load the 3-[2-(Methanesulfonyl)ethenyl]quinoline solution into the injection syringe, again being careful to avoid air bubbles.

  • Titration and Data Acquisition:

    • Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Titration Parameters:

      • Initial Injection: A small initial injection (e.g., 0.4 µL) is often discarded from the data analysis.

      • Subsequent Injections: A series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting the small molecule solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the main experimental data.

  • Data Analysis:

    • Integration: Integrate the raw data peaks to obtain the heat change for each injection.

    • Fitting: Plot the integrated heat data against the molar ratio of the small molecule to the protein and fit the data to a suitable binding model (e.g., one set of sites) to determine KD, ΔH, and N. ΔS can then be calculated.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both SPR and ITC.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Binding Analysis cluster_data Data Processing p1 Prepare Protein (Src Kinase) i1 Activate CM5 Chip p1->i1 p2 Prepare Analyte (Small Molecule) a1 Inject Analyte (Association) p2->a1 p3 Prepare Buffers p3->i1 p3->a1 i2 Inject Src Kinase i1->i2 i3 Deactivate Surface i2->i3 i3->a1 a2 Flow Buffer (Dissociation) a1->a2 Repeat for each concentration a3 Regenerate Surface a2->a3 Repeat for each concentration a3->a1 Repeat for each concentration d1 Reference Subtraction a3->d1 d2 Fit Sensorgrams d1->d2 d3 Determine ka, kd, KD d2->d3

Caption: SPR Experimental Workflow.

ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_data Data Analysis p1 Prepare Protein (Src Kinase) in Buffer p2 Prepare Small Molecule in Matched Buffer p3 Degas Both Solutions s2 Load Protein into Cell p3->s2 s3 Load Small Molecule into Syringe p3->s3 s1 Clean Cell and Syringe s1->s2 s1->s3 t2 Perform Serial Injections s3->t2 t1 Equilibrate Temperature t1->t2 t3 Record Heat Changes t2->t3 d1 Integrate Peaks t3->d1 d2 Subtract Heat of Dilution d1->d2 d3 Fit Binding Isotherm d2->d3 d4 Determine KD, ΔH, ΔS, N d3->d4

Caption: ITC Experimental Workflow.

Conclusion: The Power of Orthogonal Validation

In the rigorous process of drug discovery, confidence in your data is paramount. While both Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful techniques for characterizing binding affinity, they are not interchangeable. SPR provides unparalleled insight into the kinetics of an interaction—the "how fast" and "how long" of binding—which can be critical for predicting a drug's in vivo behavior.[1] Conversely, ITC offers a complete thermodynamic profile in a single experiment, revealing the fundamental forces driving the binding event, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[2][12]

By employing both SPR and ITC to cross-validate the binding of a compound like 3-[2-(Methanesulfonyl)ethenyl]quinoline to its target, Src kinase, researchers can build a comprehensive and robust understanding of the molecular interaction. The congruence of KD values from these two distinct methods provides strong evidence for a genuine binding event, while the unique kinetic and thermodynamic data from each technique offers a more complete and nuanced picture, ultimately enabling more informed decisions in the progression of a drug discovery project.

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